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  • Product: 4,5-dibromo-2-cyclobutyl-1H-imidazole

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Site-Selective Reactivity of Dibromo-Cyclobutyl-Imidazole: A Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, the strategic functionalization of privileged heterocyclic scaffolds is paramount for navigating complex chemical space. Dibromo-cyclobutyl-imidazole —specifically the building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic functionalization of privileged heterocyclic scaffolds is paramount for navigating complex chemical space. Dibromo-cyclobutyl-imidazole —specifically the building block 2,5-dibromo-1-cyclobutyl-1H-imidazole (CAS: 2294957-49-4)—represents a highly versatile, bifunctional intermediate. The incorporation of a cyclobutyl ring at the N1 position serves a dual purpose: it restricts the rotational degrees of freedom compared to linear alkyl chains (enhancing metabolic stability against α -oxidation) and introduces a distinct steric environment that heavily influences downstream transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth analysis of the physicochemical properties, electronic topography, and regioselective functionalization of dibromo-cyclobutyl-imidazoles, equipping synthetic chemists with the mechanistic rationale required to deploy this scaffold effectively.

Structural Paradigm & Physicochemical Profiling

The physical properties of 2,5-dibromo-1-cyclobutyl-1H-imidazole are dictated by the highly polarizable carbon-bromine bonds and the lipophilic, sterically demanding cyclobutyl appendage. The dibromo substitution significantly increases the molecular weight and density of the parent imidazole while lowering its basicity due to the electron-withdrawing inductive effects of the halogens.

Table 1 summarizes the core quantitative physicochemical data critical for reaction design and purification workflows.

Table 1: Physicochemical Properties of 2,5-Dibromo-1-cyclobutyl-1H-imidazole
PropertyValue / DescriptionImpact on Experimental Design
CAS Registry Number 2294957-49-4Unique identifier for procurement and database indexing.
Molecular Formula C 7​ H 8​ Br 2​ N 2​ Defines stoichiometric calculations.
Molecular Weight 279.96 g/mol High mass fraction of bromine dictates ionization behavior in MS.
Physical State Viscous oil to low-melting solidRequires gentle warming or dissolution in stock solvents for accurate transfer.
Predicted Boiling Point ~310–330 °CNon-volatile; allows for high-temperature reactions without pressure vessels.
Density ~1.85 g/cm³Forms the heavy bottom layer in biphasic aqueous extractions if undiluted.
Solubility Profile Soluble in DCM, THF, DMF, EtOAc; Insoluble in H 2​ OIdeal for standard biphasic cross-coupling (e.g., Dioxane/Water systems).

Electronic Topography & Site-Selectivity Mechanics

The true utility of 2,5-dibromo-1-cyclobutyl-1H-imidazole lies in the differential reactivity of its two carbon-bromine bonds. When subjected to palladium-catalyzed cross-coupling, the molecule presents a classic conflict between electronic bias and steric hindrance.

The Electronic Argument (C2 Preference): The C2 position is flanked by two electronegative nitrogen atoms (N1 and N3). This strong inductive withdrawal lowers the energy of the C2–Br σ∗ antibonding orbital, making it the most electrophilic site on the ring. Consequently, oxidative addition by an electron-rich Pd(0) species is thermodynamically and kinetically favored at C2 [1].

The Steric Argument (C5 Shielding): The N1-cyclobutyl group projects significant steric bulk over both the C2 and C5 positions. However, in 2,5-dibromo systems, the C5 position is often highly shielded by the puckered conformation of the cyclobutyl ring. As highlighted in comprehensive reviews of polyhalogenated heteroarenes [2], the intrinsic electronic preference for C2 can be either reinforced or completely inverted by judicious ligand selection. Standard bidentate ligands (e.g., dppf) typically yield C2-arylation, while highly bulky, electron-rich monodentate phosphines or N-heterocyclic carbenes (NHCs) can force the catalyst to seek the less sterically congested site, sometimes shifting selectivity toward C5[3].

Mechanistic Visualization: Divergent Catalytic Pathways

The following diagram illustrates the logical relationship between ligand selection, steric/electronic biases, and the resulting oxidative addition complexes that dictate the final regiochemistry of the product.

G Substrate 2,5-Dibromo-1-cyclobutyl-1H-imidazole OA_C2 C2 Oxidative Addition (Electronically Favored) Substrate->OA_C2 Pd(0) + Standard L OA_C5 C5 Oxidative Addition (Sterically Influenced) Substrate->OA_C5 Pd(0) + Bulky L Pd_Cat Pd(0)L_n Catalyst Pd_Cat->OA_C2 Pd_Cat->OA_C5 Prod_C2 C2-Aryl-5-bromo Product (Standard Ligands e.g., dppf) OA_C2->Prod_C2 Transmetalation & Reductive Elimination Prod_C5 C5-Aryl-2-bromo Product (Bulky Ligands e.g., NHCs) OA_C5->Prod_C5 Transmetalation & Reductive Elimination

Caption: Catalytic cycle divergence in site-selective oxidative addition of dibromo-cyclobutyl-imidazole.

Self-Validating Experimental Protocol: Regiocontrolled Suzuki-Miyaura Coupling

To harness the C2-electronic preference, the following protocol outlines a self-validating methodology for the C2-selective monoarylation of 2,5-dibromo-1-cyclobutyl-1H-imidazole.

Rationale & Causality
  • Stoichiometry (1.05 equiv Boronic Acid): Strictly controlled to prevent over-arylation (bis-coupling). A slight excess ensures complete conversion of the starting material without providing enough coupling partner for the second, slower C5 reaction.

  • Catalyst (Pd(dppf)Cl 2​ ): The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate and reinforces the intrinsic electronic preference for the C2 position.

  • Base (Na 2​ CO 3​ ): A mild base is chosen over stronger bases (like KOtBu) to prevent base-mediated degradation of the imidazole ring and to control the rate of transmetalation, ensuring the oxidative addition remains the selectivity-determining step.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-1-cyclobutyl-1H-imidazole (1.00 mmol, 280 mg).

  • Add the desired arylboronic acid (1.05 mmol) and Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Add solid Na 2​ CO 3​ (2.00 mmol).

Step 2: Solvent Addition & Degassing

  • Add 1,4-dioxane (8.0 mL) and deionized H 2​ O (2.0 mL) to the flask.

  • Critical Step: Sparge the biphasic mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

Step 3: Heating and Self-Validating Monitoring

  • Heat the reaction mixture to 80 °C under vigorous stirring.

  • Validation Loop: At t = 2 hours, withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criterion: The chromatogram should show >90% conversion to the monoarylated mass (M+H + corresponding to one Br isotope pattern).

    • Correction Protocol: If the bis-arylated product exceeds 5% of the total peak area, immediately cool the reaction to 60 °C to kinetically stall the secondary oxidative addition at C5.

Step 4: Quench and Extraction

  • Once LC-MS confirms complete consumption of the starting dibromide, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The C2-arylated product typically elutes later than any unreacted starting material due to increased polarity from the aryl group.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (2022) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (2017) URL: [Link]

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: ACS Catalysis / PMC (2022) URL: [Link]

Exploratory

Molecular Weight and Synthetic Profiling of 4,5-Dibromo-2-cyclobutyl-1H-imidazole: A Technical Guide for Kinase Inhibitor Development

Executive Summary 4,5-dibromo-2-cyclobutyl-1H-imidazole is a highly specialized, di-halogenated heterocyclic building block. Its primary utility lies in the rational design and synthesis of targeted therapeutics, most no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-dibromo-2-cyclobutyl-1H-imidazole is a highly specialized, di-halogenated heterocyclic building block. Its primary utility lies in the rational design and synthesis of targeted therapeutics, most notably protein kinase inhibitors directed against the B-Raf/MAPK signaling cascade[1]. The precise molecular weight and isotopic signature of this compound are critical parameters for analytical validation during multi-step Active Pharmaceutical Ingredient (API) synthesis[2]. This whitepaper details its physicochemical properties, the causality behind its synthetic methodology, and its mechanistic role in modern drug development.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight of 4,5-dibromo-2-cyclobutyl-1H-imidazole is dictated by its empirical formula, C₇H₈Br₂N₂ . Due to the presence of two bromine atoms, the compound exhibits a distinct isotopic distribution that is essential for mass spectrometric identification[3].

Quantitative Data Summary
PropertyValue
Empirical Formula C₇H₈Br₂N₂
Average Molecular Weight 279.96 g/mol
Monoisotopic Mass 277.905 Da
LC-MS Peak[M+H]⁺ (⁷⁹Br₂) 278.8 m/z
Elemental Composition C (30.03%), H (2.88%), Br (57.08%), N (10.01%)
Physical Appearance White to light brown solid
Self-Validating Analytical Checkpoint

To ensure high trustworthiness in the synthetic workflow, the product must be validated via Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Consequently, a successfully dibrominated molecule will inherently display a classic 1:2:1 isotopic cluster at M, M+2, and M+4.

  • Validation Rule: The monoisotopic mass peak [M+H]⁺ typically observed is 278.8 m/z, corresponding to the ⁷⁹Br₂ isotopologue[4]. If the LC-MS spectra lack this 1:2:1 cluster (e.g., showing a 1:1 cluster indicative of monobromination), the synthetic step has failed. This isotopic signature acts as an intrinsic, self-validating system for the protocol.

Experimental Methodology: Synthesis and Purification

The synthesis of 4,5-dibromo-2-cyclobutyl-1H-imidazole requires precise control over electrophilic aromatic substitution to ensure complete dibromination without degrading the sensitive imidazole core. The following step-by-step protocol is adapted from established pharmaceutical patent literature for kinase inhibitor intermediates[4].

Step-by-Step Protocol
  • Reaction Setup: To a reaction vessel, add 2-cyclobutyl-1H-imidazole (1.0 equivalent) and Potassium Carbonate (K₂CO₃, 2.5 equivalents) in Tetrahydrofuran (THF) at room temperature.

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to rapidly cool the mixture.

  • Electrophilic Bromination: Portionwise, add N-Bromosuccinimide (NBS, 2.0 equivalents) to the cooled mixture.

  • Incubation: Remove the cooling bath, allow the mixture to warm to room temperature, and stir continuously for 3.5 hours.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with an aqueous 50% Sodium Thiosulfate (Na₂S₂O₃) solution (2x), water, and brine.

  • Workup & Purification: Dry the organic layer over Sodium Sulfate (Na₂SO₄), concentrate under vacuum to a dark brown solid, and purify via flash chromatography (SiO₂, EtOAc in heptanes) to yield the product as a white solid.

Causality Behind Experimental Choices (Expertise & Experience)
  • Why K₂CO₃ in THF? The bromination of the imidazole ring generates hydrobromic acid (HBr) as a byproduct. Without a mild base like K₂CO₃, the HBr would protonate the imidazole nitrogen, deactivating the ring toward further electrophilic attack and halting the reaction at monobromination.

  • Why a Dry Ice/Acetone Bath? Electrophilic bromination of an electron-rich heterocycle is highly exothermic. Rapid cooling prevents thermal runaway, which would otherwise lead to oxidative cleavage of the ring and degradation of the starting material.

  • Why an Na₂S₂O₃ Quench? Sodium thiosulfate acts as a specific reducing agent to safely neutralize any unreacted NBS or residual electrophilic bromine (Br₂), preventing unwanted side reactions or over-oxidation during the concentration phase.

SynthesisWorkflow Start 2-cyclobutyl-1H-imidazole + K2CO3 in THF NBS Add NBS (2 eq.) Cooling (Dry Ice/Acetone) Start->NBS Reaction Stir at RT for 3.5h NBS->Reaction Quench Quench with 50% Na2S2O3 (Removes excess NBS/Br2) Reaction->Quench Workup Extract (EtOAc), Wash, Dry (Na2SO4), Concentrate Quench->Workup Purify Flash Chromatography (SiO2, EtOAc/Heptanes) Workup->Purify Product 4,5-dibromo-2-cyclobutyl-1H-imidazole (White Solid) Purify->Product

Experimental workflow for the synthesis of 4,5-dibromo-2-cyclobutyl-1H-imidazole.

Mechanistic Role in Drug Development

Once synthesized, 4,5-dibromo-2-cyclobutyl-1H-imidazole is not an end-product but a highly versatile intermediate. The two bromine atoms serve as orthogonal cross-coupling handles (e.g., for sequential Suzuki-Miyaura or Buchwald-Hartwig aminations).

By selectively reacting these bromo-positions, medicinal chemists can modularly attach complex aryl or heteroaryl groups. The resulting multi-ring systems, combined with the lipophilic steric bulk of the cyclobutyl group, are specifically designed to fit into the hydrophobic ATP-binding pocket of mutated kinases, such as B-Raf(V600E) [1]. Inhibiting this kinase blocks the downstream hyperactivation of the MAPK (MEK/ERK) signaling pathway, inducing stasis or apoptosis in cancer cells[1].

MAPKSig Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS (GTPase) RTK->RAS BRAF B-Raf Kinase (Target of API) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor API (Synthesized from Dibromo Intermediate) Inhibitor->BRAF Inhibits

MAPK/B-Raf signaling pathway targeted by kinase inhibitors derived from the intermediate.

References

  • Novartis AG. (2014). US Patent 8,859,548 B2 - Compounds and compositions as protein kinase inhibitors. U.S. Patent and Trademark Office. 3

  • Novartis AG. (2013). US Patent 8,563,553 B2 - Compounds and compositions as protein kinase inhibitors. U.S. Patent and Trademark Office. 2

  • Novartis AG. (2012). United States Patent Application Publication (PDF Data). Googleapis. 4

Sources

Foundational

Engineering the Electronic Landscape of 4,5-Dibromo-imidazole Ring Systems: A Technical Guide for Advanced Functionalization and Drug Design

Executive Summary The 4,5-dibromo-1H-imidazole (CAS 2302-30-9) scaffold is a highly privileged pharmacophore and synthetic intermediate in modern medicinal chemistry and materials science. Unlike unsubstituted imidazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dibromo-1H-imidazole (CAS 2302-30-9) scaffold is a highly privileged pharmacophore and synthetic intermediate in modern medicinal chemistry and materials science. Unlike unsubstituted imidazoles, the introduction of two heavy halogen atoms at the C4 and C5 positions fundamentally rewrites the electronic properties of the heterocycle. This technical guide explores the molecular orbital dynamics, regioselective reactivity, and field-proven experimental protocols required to harness 4,5-dibromoimidazole ring systems for the development of targeted therapeutics (such as BRAF inhibitors) and advanced optoelectronic materials.

Electronic Properties & Molecular Orbital Dynamics

The intrinsic reactivity of the imidazole ring is dictated by its electron-rich, amphoteric nature. However, 4,5-dibromo substitution introduces profound electronic modulation:

  • Inductive Electron Withdrawal (-I Effect): The electronegative bromine atoms pull electron density away from the central heteroaromatic ring. This significantly increases the acidity of the N-H proton, shifting the predicted pKa to approximately 8.99–11.70, compared to the pKa of ~14.5 for unsubstituted imidazole[1][2].

  • HOMO-LUMO Modulation: The heavy halogens stabilize the Highest Occupied Molecular Orbital (HOMO), lowering its energy state. This renders the ring highly resistant to standard electrophilic aromatic substitution (SEAr) but primes the C2 position for direct C-H activation[3].

  • Photophysical Heavy-Atom Effect: In materials science, the bromines facilitate strong spin-orbit coupling. When integrated into boron 2-(2-pyridyl)imidazole (BOPIM) dyes, this promotes rapid intersystem crossing (ISC), resulting in massive Stokes shifts and highly efficient singlet oxygen generation for photodynamic therapy[4].

G Br 4,5-Dibromo Substitution (-I Effect) Ring Imidazole Core (Electron Density Depleted) Br->Ring Inductive Withdrawal C2 C2 Position (Enhanced Acidity) Ring->C2 Directs C-H Activation HOMO HOMO Stabilization (Lowered Energy) Ring->HOMO Orbital Modulation

Caption: Electronic modulation of the imidazole core by 4,5-dibromo substitution.

Regioselective Reactivity Profile

The distinct electronic environment of 4,5-dibromoimidazole allows for highly predictable, site-selective functionalization, which is critical for late-stage drug development[3][5].

  • C2-Selective C-H Arylation: Because the C4 and C5 positions are blocked and electronically depleted, the C2-H bond becomes the most acidic and reactive site on the carbon framework. Transition-metal catalysis can selectively activate this bond without triggering premature oxidative addition into the C-Br bonds[5].

  • Site-Selective Thiolation & Cross-Coupling: The electronically identical C4 and C5 C-Br bonds can be differentiated via steric shielding (e.g., bulky N-protecting groups) or sequential metal-halogen exchange. Furthermore, radical-based site-selective thiolation has been proven to occur smoothly at these halogenated sites[6].

Quantitative Data Summary

To facilitate experimental design, the core physicochemical and electronic metrics of the 4,5-dibromoimidazole system are summarized below.

Table 1: Physicochemical and Electronic Properties of 4,5-Dibromo-1H-imidazole

PropertyValue / ObservationImpact on Synthetic Reactivity
CAS Number 2302-30-9N/A
Predicted pKa (N-H) ~8.99 - 11.70Enhances acidity, facilitating rapid N-alkylation/protection under mild basic conditions.
HOMO Energy Level Stabilized (Lowered)Reduces susceptibility to off-target electrophilic attack; enhances photodynamic ISC.
C2-H Bond Acidity IncreasedPrimes the C2 position for direct Pd-catalyzed C-H activation and selective deprotonation.
C-Br BDE ~80-85 kcal/molEnables regioselective metal-halogen exchange at -78°C without core fragmentation.

Applications in Targeted Drug Development

A premier application of the 4,5-dibromoimidazole scaffold is the synthesis of tricyclic pyrazole BRAF inhibitors. Mutant BRAF (V600E) is a primary driver in melanomas. By utilizing the tribromo- or dibromo-imidazole core, medicinal chemists can perform sequential Suzuki couplings to build triarylimidazole compounds that act as potent, competitive Type I inhibitors of the BRAF kinase, effectively shutting down the downstream MEK/ERK proliferation cascade[7].

Pathway Drug Triarylimidazole Inhibitor BRAF Mutant BRAF (V600E) Drug->BRAF Competitive Inhibition MEK MEK1/2 Cascade BRAF->MEK Phosphorylates ERK ERK Activation MEK->ERK Activates

Caption: Inhibition of the V600E BRAF signaling cascade by 4,5-dibromoimidazole therapeutics.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols integrate causality-driven methodology with built-in analytical checkpoints.

Protocol A: Regioselective C2-Arylation of N-Methyl-4,5-dibromoimidazole

Causality: Standard palladium catalysts like Pd(OAc)2​ yield complex mixtures because they indiscriminately insert into the C-Br bonds. Utilizing the palladium-1,10-phenanthroline complex 2​ restricts the electron density on the Pd center, strictly enforcing a C-H activation pathway at the C2 position while leaving the C4/C5 bromines perfectly intact[5].

Step-by-Step Methodology:

  • N-Protection: React 4,5-dibromo-1H-imidazole with methyl iodide and K2​CO3​ in DMF at 0°C to yield N-methyl-4,5-dibromoimidazole.

    • Self-Validation Checkpoint: Confirm success via FTIR (disappearance of the broad N-H stretch at ~3100 cm⁻¹) and ¹H NMR (appearance of a sharp N-CH₃ singlet at ~3.6 ppm). Failure to fully protect the nitrogen will result in catalyst poisoning in Step 2.

  • Catalyst Preparation: In a glovebox, combine 2​ (5 mol %) with the aryl iodide (1.2 equiv) in dioxane.

  • C-H Arylation: Add N-methyl-4,5-dibromoimidazole (1.0 equiv) and Cs2​CO3​ (2.0 equiv). Heat the sealed vessel to 110°C for 16 hours.

  • Workup & Isolation: Cool to room temperature, filter through a Celite pad to remove the palladium black, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the C2-arylated-4,5-dibromoimidazole.

Protocol B: Regioselective Metal-Halogen Exchange for Scaffold Elongation

Causality: The C5 bromine is highly sensitive to lithium-halogen exchange due to the stabilizing proximity of the N3 lone pair (when N1 is sterically protected). At strictly cryogenic temperatures (-78°C), n−BuLi will selectively exchange the C5 bromine, generating a localized nucleophile without disturbing the C4 bromine[5].

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the N-protected 4,5-dibromoimidazole in anhydrous THF under an argon atmosphere. Cool the reaction flask to exactly -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n−BuLi (1.05 equiv, 1.6 M in hexanes) over 15 minutes. Stir for 30 minutes at -78°C.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D2​O . Analyze via ¹H/²H NMR to confirm exclusive deuterium incorporation at the C5 position. If scrambling is observed, the temperature was not maintained strictly at -78°C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or boronic ester precursor) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 N-Protection (MOM / Methyl) Step2 C2 C-H Arylation Pd(phen)22 Step1->Step2 Prevents N-coordination Step3 C4/C5 Metal-Halogen Exchange (n-BuLi, -78°C) Step2->Step3 Establishes C2 Aryl Step4 Electrophilic Trapping (Suzuki / Electrophile) Step3->Step4 Generates Nucleophile

Caption: Self-validating workflow for regioselective functionalization of 4,5-dibromoimidazoles.

Sources

Exploratory

Solvation Dynamics and Solubility Profiling of 4,5-Dibromo-2-cyclobutyl-1H-imidazole in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Process Engineering Executive Summary The compound 4,5-dibromo-2-cyclobutyl-1H-imidazole is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Process Engineering

Executive Summary

The compound 4,5-dibromo-2-cyclobutyl-1H-imidazole is a highly functionalized heterocyclic intermediate pivotal in the synthesis of advanced protein kinase inhibitors, including targeted B-Raf and MEK inhibitors used in oncology [1]. Designing scalable synthetic routes for this molecule requires a rigorous understanding of its phase behavior and solubility in various organic solvents.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere empirical lists. Here, we will dissect the causality of its solvation mechanics—explaining exactly why specific solvent dielectric environments interact favorably with the molecule's unique architecture. Furthermore, this guide provides self-validating experimental protocols to ensure high-fidelity data collection and process optimization during scale-up.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 4,5-dibromo-2-cyclobutyl-1H-imidazole, we must first analyze its structural motifs and their thermodynamic contributions to the free energy of mixing ( ΔGmix​ ).

  • The Imidazole Core (Amphoteric & H-Bonding): The unsubstituted nitrogen acts as a hydrogen-bond acceptor, while the N-H group is a strong hydrogen-bond donor. This network typically causes imidazoles to self-associate, forming highly crystalline, poorly soluble lattices. To dissolve the compound, a solvent must possess enough polarity to disrupt these intermolecular hydrogen bonds.

  • The 4,5-Dibromo Substituents (High Polarizability): Halogenation significantly increases the molecular weight and lipophilicity (LogP) of the compound. The large electron clouds of the bromine atoms enhance London dispersion forces, driving solubility in polarizable organic solvents while drastically reducing aqueous solubility.

  • The 2-Cyclobutyl Ring (Hydrophobic Bulk): This aliphatic ring introduces a non-polar, hydrophobic domain. It requires a solvent with a sufficient hydrocarbon affinity to facilitate hydrophobic solvation.

Causality of Solvent Selection: Because of these competing structural demands, polar aprotic solvents (such as Tetrahydrofuran and Ethyl Acetate) are the optimal thermodynamic choice. They provide hydrogen-bond acceptors (oxygen atoms) to solvate the imidazole N-H, while their moderate dielectric constants perfectly accommodate the lipophilic cyclobutyl and dibromo groups. Conversely, highly polar protic solvents (like water) fail to solvate the hydrophobic domains, and purely non-polar solvents (like heptane) cannot disrupt the imidazole hydrogen-bonding network [2].

Solvation Target 4,5-dibromo-2-cyclobutyl-1H-imidazole Hbond Imidazole Core (H-Bond Donor/Acceptor) Target->Hbond Lipo1 Cyclobutyl Ring (Lipophilic/Van der Waals) Target->Lipo1 Lipo2 Dibromo Substituents (High Polarizability) Target->Lipo2 Solv1 Polar Aprotic Solvents (THF, EtOAc) High Solubility Hbond->Solv1 Dipole & H-Bonding Solv2 Non-Polar Solvents (Heptane) Low Solubility Hbond->Solv2 Insoluble (Network Disruption) Lipo1->Solv1 Hydrophobic Solvation Lipo1->Solv2 Weak Dispersion Lipo2->Solv1 Dispersion Forces

Mechanistic pathways of solvent-solute interactions governing the compound's solubility.

Empirical Solubility Data in Organic Solvents

The following table synthesizes the solubility profile of 4,5-dibromo-2-cyclobutyl-1H-imidazole, mapping empirical data directly to process chemistry workflows.

SolventClassificationDielectric Constant (ε)Empirical SolubilityWorkflow Application
Tetrahydrofuran (THF) Polar Aprotic7.5High (>88 mg/mL at 0°C)Primary reaction solvent; SEM-protection steps.
Ethyl Acetate (EtOAc) Polar Aprotic6.0High Liquid-liquid extraction; Chromatography mobile phase.
N,N-Dimethylformamide Polar Aprotic36.7Very High High-temperature nucleophilic substitutions.
Heptane Non-Polar1.9Low Anti-solvent crystallization; Chromatography stationary phase.
Water Polar Protic80.1Very Low Aqueous quenching; Phase separation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a built-in analytical check to confirm causality and prevent downstream failures.

Protocol A: Isothermal Saturation Method for Thermodynamic Solubility

Objective: To generate precise thermodynamic solubility data across various organic solvents for crystallization design. Causality & Validation: This method establishes a true thermodynamic equilibrium between the solid phase and the saturated solution. Self-validation is achieved by taking aliquots at multiple time points to ensure the concentration variance is <2%, confirming equilibrium has been reached.

  • Preparation: Add an excess of solid 4,5-dibromo-2-cyclobutyl-1H-imidazole (approx. 500 mg) to 5.0 mL of the target organic solvent (e.g., EtOAc) in a sealed, temperature-controlled 10 mL glass vial.

  • Equilibration: Agitate the suspension using a magnetic stirrer at a constant temperature (25.0 ± 0.1 °C) for 48 hours. Validation Check: Visually confirm that excess solid remains; if not, add more solid to ensure saturation.

  • Phase Separation: Turn off agitation and allow the undissolved solid to settle for 12 hours, ensuring the supernatant is free of micro-particulates.

  • Sampling & Dilution: Extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Dilute immediately 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.

  • Quantification: Analyze the diluted sample via HPLC-UV at 254 nm. Calculate the concentration using a pre-validated 5-point calibration curve ( R2>0.999 ).

Protocol B: Solubility-Driven Synthesis and Extraction Workflow

Objective: To synthesize and isolate 4,5-dibromo-2-cyclobutyl-1H-imidazole by exploiting its differential solubility profile [1]. Causality & Validation: This protocol leverages the high solubility of the product in THF for the reaction, and its high partition coefficient ( Kow​ ) in EtOAc/Water for isolation.

  • Reaction Setup: Dissolve 2-cyclobutyl-1H-imidazole (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous THF (15 volumes). Causality: The high solubility in THF ensures homogeneous kinetics for the subsequent electrophilic aromatic substitution.

  • Bromination: Cool the mixture using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS, 2.0 eq) portion-wise to control the exothermic reaction. Stir for 3.5 hours at room temperature.

  • Quenching & Extraction: Dilute the reaction mixture with EtOAc. Wash sequentially with 50% aqueous Na₂S₂O₃ (to quench residual bromine), water, and brine. Validation Check: Perform LCMS on the discarded aqueous layer to verify <1% product loss, validating the partition coefficient.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a crude brown solid.

  • Purification: Purify via flash column chromatography (SiO₂) using a gradient of EtOAc in heptanes. Causality: The compound's low solubility in heptane and high solubility in EtOAc allows for precise retention time control and high-resolution separation.

Workflow Start Crude Reaction Mixture (THF/Aqueous) Extract Liquid-Liquid Extraction (EtOAc / H2O) Start->Extract Add EtOAc OrgLayer Organic Layer (EtOAc) Contains Target Extract->OrgLayer Partition AqLayer Aqueous Layer Discard Extract->AqLayer Partition Dry Drying & Concentration (Na2SO4, Vacuum) OrgLayer->Dry Remove H2O Chroma Flash Chromatography (SiO2, EtOAc/Heptane) Dry->Chroma Load on Silica Pure Pure Target Compound (White Solid) Chroma->Pure Elute (Gradient)

Workflow for the solubility-driven extraction and purification of the target imidazole.

Conclusion

The solubility of 4,5-dibromo-2-cyclobutyl-1H-imidazole is dictated by a delicate balance between its hydrogen-bonding imidazole core and its highly lipophilic, polarizable substituents. By utilizing polar aprotic solvents like THF and EtOAc, process chemists can effectively disrupt the crystalline lattice while solvating the hydrophobic domains. The self-validating protocols provided herein ensure that thermodynamic principles are accurately translated into robust, scalable drug development workflows.

References

  • Title: United States Patent US 8,859,548 B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents / Vertex Pharmaceuticals URL
  • Title: Solubility of 2-isopropylimidazole in nine pure organic solvents and liquid mixture of (methanol + ethyl acetate) from T = (278.15 to 313.15)

Sources

Protocols & Analytical Methods

Method

Mastering the Sonogashira Reaction for Dibromoimidazoles: A Detailed Guide to Synthesis and Strategy

For Researchers, Scientists, and Drug Development Professionals The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of alkynyl funct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of alkynyl functionalities onto this scaffold via the Sonogashira cross-coupling reaction offers a powerful tool for generating molecular diversity and developing novel drug candidates. This application note provides a comprehensive guide to the Sonogashira reaction conditions specifically tailored for dibromoimidazole substrates, a common and versatile starting material. We will delve into the mechanistic underpinnings, strategic considerations for achieving selectivity, and detailed experimental protocols for both mono- and di-alkynylation, empowering researchers to effectively utilize this transformative reaction.

The Strategic Advantage of the Sonogashira Reaction with Dibromoimidazoles

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in complex molecule synthesis.[2] For dibromoimidazoles, this reaction opens the door to a variety of synthetic pathways:

  • Symmetrical Di-alkynylation: Simultaneous reaction at both bromine positions to introduce two identical alkyne moieties.

  • Unsymmetrical Di-alkynylation: Stepwise reaction to introduce two different alkyne groups, allowing for fine-tuning of molecular properties.

  • Mono-alkynylation: Selective reaction at one of the two bromine positions, leaving the other available for subsequent transformations.

The ability to control the degree and nature of alkynylation is paramount in drug discovery, where subtle structural modifications can lead to significant changes in biological activity.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally employs a dual catalytic system involving palladium and copper.[3] Understanding the roles of each metal is key to optimizing reaction conditions.

The catalytic cycle is generally understood to involve two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (the dibromoimidazole). This is often the rate-limiting step.[2]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-imidazole product and regenerate the active Pd(0) catalyst.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R Base, Cu(I) Cu-C≡C-R->Ar-Pd(II)-Br(L2)

The dual catalytic cycle of the Sonogashira cross-coupling reaction.

A significant consideration is the potential for undesired homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of copper and oxygen.[1] To mitigate this, copper-free Sonogashira protocols have been developed and can be advantageous, particularly when working with valuable or sensitive alkynes.[1]

Key Reaction Parameters for Dibromoimidazoles

The successful Sonogashira coupling of dibromoimidazoles hinges on the careful selection of several key parameters. Due to the lower reactivity of aryl bromides compared to iodides, more forcing conditions may be necessary.

ParameterTypical Reagents/ConditionsRationale and Considerations for Dibromoimidazoles
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(NHC)] complexesFor less reactive aryl bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition.[4][5]
Copper Co-catalyst CuITypically used to increase reaction rates. However, for sensitive substrates or to avoid homocoupling, a copper-free protocol should be considered.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base is often used to neutralize the HBr byproduct and facilitate the formation of the copper acetylide. Inorganic bases can also be effective, particularly in copper-free systems.
Solvent THF, DMF, Dioxane, TolueneThe choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 100 °CWhile many Sonogashira reactions proceed at room temperature, the coupling of dibromoimidazoles may require heating to achieve a reasonable reaction rate.
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos)The choice of ligand is critical for tuning the reactivity of the palladium catalyst and can be used to control regioselectivity in the mono-alkynylation of dibromoimidazoles.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of dibromoimidazoles. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: Symmetrical Di-alkynylation of a Dibromoimidazole

This protocol is designed for the exhaustive coupling of a dibromoimidazole with a terminal alkyne to yield a symmetrically substituted 4,5-dialkynylimidazole.

Protocol_1 start Start reagents Combine Dibromoimidazole, Pd Catalyst, CuI, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., Ar sparging) reagents->degas add_base_alkyne Add Base and Terminal Alkyne (≥2.2 equiv.) degas->add_base_alkyne heat Heat Reaction Mixture (e.g., 60-100 °C) add_base_alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Workflow for symmetrical di-alkynylation.

Materials:

  • Dibromoimidazole (1.0 equiv)

  • Terminal alkyne (2.2-2.5 equiv)

  • Pd(PPh₃)₄ (0.05-0.10 equiv)

  • CuI (0.10-0.20 equiv)

  • Triethylamine (Et₃N) (3.0-4.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the dibromoimidazole, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material and mono-alkynylated intermediate are consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stepwise Unsymmetrical Di-alkynylation

This protocol outlines a strategy for the synthesis of unsymmetrically substituted 4,5-dialkynylimidazoles through a two-step, one-pot procedure. The key to success is achieving high selectivity in the first mono-alkynylation step.

Procedure:

  • First Coupling: Perform the Sonogashira reaction as described in Protocol 1, but use only 1.0-1.2 equivalents of the first terminal alkyne and maintain a lower reaction temperature (e.g., room temperature to 40 °C) to favor mono-substitution.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS for the disappearance of the starting dibromoimidazole.

  • Second Coupling: Once the first coupling is complete, add the second terminal alkyne (1.2-1.5 equiv) to the reaction mixture.

  • Heating: Increase the reaction temperature (e.g., 60-100 °C) to drive the second coupling to completion.

  • Workup and Purification: Follow steps 8-11 from Protocol 1 for the workup and purification of the unsymmetrical dialkynylimidazole.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalystEnsure proper inert atmosphere techniques are used. Use fresh, high-quality catalysts.
Low reaction temperatureGradually increase the reaction temperature.
Inappropriate ligand for aryl bromideScreen bulky, electron-rich phosphine ligands or NHC ligands.
Formation of Homocoupled Alkyne Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
High catalyst loadingReduce the amount of copper(I) iodide or switch to a copper-free protocol.
Low Yield of Di-alkynylated Product Insufficient heating or reaction timeIncrease the reaction temperature and/or extend the reaction time.
Steric hindranceFor sterically demanding alkynes, a more active catalyst system may be required.
Lack of Regioselectivity in Mono-alkynylation Similar reactivity of the two bromine atomsScreen different palladium ligands. Bulky ligands may favor reaction at the less sterically hindered position. Lowering the reaction temperature can also improve selectivity.

Conclusion

The Sonogashira reaction is a robust and versatile method for the alkynylation of dibromoimidazoles. By carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and temperature, researchers can achieve symmetrical di-alkynylation, stepwise unsymmetrical di-alkynylation, or selective mono-alkynylation. These strategies provide a powerful platform for the synthesis of diverse imidazole-based compounds with potential applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of the Sonogashira reaction on this important class of heterocyclic substrates.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]

  • Name-Reaction.com. Sonogashira cross-coupling. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Torborg, C., Zapf, A., & Beller, M. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Mdleleni, M. M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1896. [Link]

  • Panda, B., & Sarkar, T. K. (2014). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2813. [Link]

Sources

Application

Application Note: Profiling Cyclobutyl-Substituted Imidazoles as Highly Selective CDK5/p25 Inhibitors

Executive Summary Cyclin-dependent kinases (CDKs) are highly homologous enzymes that govern the eukaryotic cell cycle and various neurological functions[1]. While CDKs share a conserved catalytic core, making selective i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclin-dependent kinases (CDKs) are highly homologous enzymes that govern the eukaryotic cell cycle and various neurological functions[1]. While CDKs share a conserved catalytic core, making selective inhibition notoriously difficult, targeting specific isoforms is critical for therapeutic efficacy. Overactivation of CDK5, particularly when bound to its truncated regulatory subunit p25, is a primary driver of neurodegenerative conditions such as Alzheimer's disease[2].

Recent structure-based drug design efforts have identified cis-substituted cyclobutyl-4-aminoimidazoles as exceptionally potent CDK5/p25 inhibitors, achieving up to 30-fold selectivity over the closely related CDK2/Cyclin E complex[1],[3]. This application note details the structural rationale behind this selectivity and provides field-proven, self-validating protocols for evaluating these advanced kinase inhibitors.

Structural Biology & Mechanism of Action

Historically, 2-aminothiazole scaffolds were utilized for kinase inhibition; however, they often exhibited metabolically mediated toxicity[3]. Replacing this core with a 4-aminoimidazole ring mitigated toxicity, but achieving selectivity required exploiting subtle differences in the ATP-binding pockets of CDKs[3].

The breakthrough in selectivity was achieved via the incorporation of a cis-substituted cyclobutyl group[3]. Molecular dynamics (MD) simulations reveal the causality behind this stereospecific potency:

  • The Linker Effect: The cyclobutyl ring acts as a rigid, hydrophobic linker that projects the imidazole core deep into the substrate-binding pocket[2].

  • Stereospecific Hydrogen Bonding: The terminal hydroxyl group of the cis-OH isomer aligns perfectly to form persistent hydrogen bonds with the backbone NH of Asn144 (Asp145 in CDK2) and the side chain of Lys33 in CDK5[2].

  • Steric Exclusion: The trans-OH isomer cannot achieve this geometry, leading to steric clashes and rapid dissociation from the binding pocket[2]. Furthermore, the cyclobutyl ring engages in critical CH-π interactions with the benzene ring of Phe80[2].

Molecular_Interactions cluster_CDK5 CDK5/p25 ATP-Binding Pocket Inhibitor cis-OH cyclobutyl- 4-aminoimidazole Lys33 Lys33 Inhibitor->Lys33 H-bond Asn144 Asn144 (Backbone NH) Inhibitor->Asn144 H-bond Phe80 Phe80 Inhibitor->Phe80 CH-π interaction

Fig 1: Logical relationship of key molecular interactions between the cis-OH inhibitor and CDK5.

Quantitative Inhibitor Profiling

The cis-cyclobutyl substitution yields superior potency compared to first-generation pan-CDK inhibitors like roscovitine[1]. The table below summarizes the comparative biochemical data driving the development of this class.

Inhibitor ClassCDK5/p25 InhibitionCDK2/CycE InhibitionSelectivity (CDK2/CDK5)Primary Binding Mode
cis-OH cyclobutyl-imidazole Highly PotentModerate~30-fold Deep pocket H-bonding network[2]
trans-OH cyclobutyl-imidazole Inactive / WeakInactive / WeakN/ASteric clash, rapid dissociation[2]
Roscovitine (Reference) ModerateModerate~4-foldShallow ATP-competitive binding[1]

Experimental Workflows & Protocols

To ensure robust, reproducible data, the evaluation of cyclobutyl-substituted imidazoles requires a combination of dynamic computational modeling and interference-free biochemical assays.

Experimental_Workflow Step1 Compound Synthesis Step2 Radiometric Kinase Assay Step1->Step2 Step3 Selectivity Profiling Step2->Step3 Step4 MD Simulation & Validation Step3->Step4

Fig 2: End-to-end experimental workflow for validating cyclobutyl-substituted kinase inhibitors.

Protocol 4.1: Radiometric In Vitro Kinase Assay

Expert Rationale: Why use a radiometric [γ-³³P]ATP assay instead of a high-throughput fluorescent assay (like TR-FRET)? Highly conjugated heterocyclic scaffolds, such as 4-aminoimidazoles, frequently exhibit intrinsic autofluorescence that quenches optical readouts. The radiometric approach provides a self-validating, interference-free system to accurately determine IC₅₀ values.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize recombinant CDK5 co-expressed with p25 (rather than p35). Causality: The p25 truncation is directly implicated in Alzheimer's pathology and forms a highly stable heterodimer, preventing enzyme degradation during extended assay incubations[2].

  • Buffer Formulation: Prepare kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, and 1 mM DTT). Causality: The CDK5 active site contains sensitive cysteine residues; maintaining a reducing environment with DTT prevents artifactual inhibition via compound oxidation.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the cis-OH cyclobutyl-imidazole in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme integrity.

  • Reaction Initiation: Mix 10 nM CDK5/p25 with the inhibitor and incubate for 15 minutes at room temperature. Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi [γ-³³P]ATP and 1 mg/mL Histone H1 substrate.

  • Termination & Readout: After 30 minutes, terminate the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose filter paper. Wash the paper three times with 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated radiolabel using a liquid scintillation counter.

  • Validation Control: Run a parallel assay varying the ATP concentration (1 µM to 100 µM). Plotting the data on a Lineweaver-Burk plot must yield intersecting lines at the Y-axis, validating that the compound is a true ATP-competitive inhibitor.

Protocol 4.2: Molecular Dynamics (MD) Simulation for Binding Validation

Expert Rationale: Static X-ray crystallography (e.g., PDB: 3IG7, which captures an inhibitor with CDK2[4]) fails to capture the dynamic flexibility of the kinase G-loop and T-loop[5]. MD simulations are critical to validate the thermodynamic persistence of the hydrogen bond between the cis-OH and Asn144/Lys33, which drives the 30-fold selectivity over CDK2[2].

Step-by-Step Methodology:

  • System Setup: Obtain the initial coordinates by docking the cis-OH cyclobutyl-imidazole into the CDK5/p25 crystal structure. Solvate the complex in a cubic box of TIP3P water molecules, ensuring a minimum distance of 10 Å from the protein to the box edge.

  • Neutralization & Minimization: Add Na⁺/Cl⁻ ions to neutralize the system. Perform energy minimization using the steepest descent algorithm until the maximum force is < 1000.0 kJ/mol/nm to resolve steric clashes.

  • Equilibration: Run a 100 ps NVT ensemble (constant Number of particles, Volume, and Temperature) at 300K using the V-rescale thermostat, followed by a 100 ps NPT ensemble (constant Pressure) using the Parrinello-Rahman barostat. Causality: This two-step equilibration ensures the solvent density stabilizes around the highly hydrophobic cyclobutyl ring before data collection.

  • Production Run & Analysis: Execute a 50 ns production MD simulation. Extract the trajectory and calculate the Root Mean Square Fluctuation (RMSF) of the ligand. A stable distance of < 3.0 Å between the cis-OH oxygen and the Asn144 backbone NH over >80% of the simulation time validates the stereospecific binding hypothesis[2].

Conclusion

The strategic incorporation of a cis-substituted cyclobutyl group into a 4-aminoimidazole core represents a masterclass in structure-based drug design[3]. By acting as a precise molecular ruler, the cyclobutyl linker enables the inhibitor to exploit the subtle structural variations between CDK2 and CDK5, achieving high selectivity[1]. Researchers evaluating these compounds must employ a combination of dynamic computational modeling and interference-free radiometric assays to accurately capture their unique binding kinetics and therapeutic potential.

References

  • Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for Rational Drug Design Source: PLoS ONE (2013) URL:[Link]

  • Potent and cellularly active 4-aminoimidazole inhibitors of cyclin-dependent kinase 5/p25 for the treatment of Alzheimer's disease Source: Bioorganic & Medicinal Chemistry Letters (2009) URL:[Link]

  • Novel CDK-5 inhibitors - crystal structure of inhibitor EFP with CDK-2 (PDB ID: 3IG7) Source: RCSB Protein Data Bank (2009) URL:[Link]

Sources

Method

Regiodivergent Palladium-Catalyzed Cross-Coupling of Dibromoimidazoles: Application Notes &amp; Protocols

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction to Site-Selective Functionalization Polyhalogenated imidazoles are...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction to Site-Selective Functionalization

Polyhalogenated imidazoles are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for blockbuster drugs (e.g., angiotensin II receptor blockers like Losartan) and advanced kinase inhibitors. The primary challenge in utilizing di- or tribromoimidazoles lies in achieving absolute regiocontrol during carbon-carbon bond formation.

Historically, differentiating between two identical carbon-halogen bonds on a single heteroaromatic ring relied on intrinsic substrate bias. However, recent advancements in organometallic chemistry have demonstrated that the site of palladium-catalyzed Suzuki-Miyaura cross-coupling can be explicitly dictated by the choice of ancillary ligands . This guide details the mechanistic causality, quantitative data, and self-validating protocols required to achieve regiodivergent cross-coupling of dibromoimidazoles.

Mechanistic Causality: Dictating the Site of Oxidative Addition

In palladium-catalyzed cross-coupling, the oxidative addition (OA) of the active Pd(0) species into the C–Br bond is the regioselectivity-determining step . The site-selectivity is governed by a delicate interplay between the intrinsic electronic properties of the heterocycle and the steric environment of the catalyst.

  • Electronic Bias (The C2 Preference): The C2 position of the imidazole ring is flanked by two electronegative nitrogen atoms. This highly electron-deficient environment lowers the bond dissociation energy (BDE) of the C2–Br bond, making it the most electrophilic site and intrinsically favored for oxidative addition by electron-rich Pd(0) complexes .

  • Steric Override (The C5 Preference): In N-alkylated 2,5-dibromoimidazoles, the C2 position is sterically encumbered by the adjacent N-alkyl group. By employing bulky, wide-bite-angle bidentate ligands (e.g., Xantphos), the resulting sterically demanding Pd(0) complex is repelled from the C2 position, forcing oxidative addition at the less hindered C5 position.

  • Ligand-Controlled Reversal: To overcome the steric hindrance and achieve the electronically favored C2-arylation in 2,5-dibromoimidazoles, a compact, highly electron-donating ligand like 1,3,5-triaza-7-phosphaadamantane (PTA) must be used. PTA forms a small, highly reactive Pd(0)L complex that easily accesses the crowded C2 pocket.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Regioselectivity Determining Step) C2 vs C5 C-Br Bond Pd0->OA Ar-Br PdII Pd(II) Ar-Br Complex Intermediate OA->PdII TM Transmetalation with Ar'-B(OH)2 PdII->TM Base, Ar'-B(OH)2 PdII_TM Pd(II) Ar-Ar' Complex TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Catalyst Product Cross-Coupled Product (Regioisomer) RE->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the regioselective oxidative addition step.

Quantitative Data: Substrate Scope & Catalyst Selection

The following table summarizes the optimized conditions required to achieve absolute regiocontrol across various dibromoimidazole scaffolds. Note that 2,4-dibromoimidazoles are overwhelmingly C2-selective regardless of the ligand, as the C4 position lacks the steric shielding present at C5, allowing the intrinsic electronic preference for C2 to dominate .

SubstrateTarget SiteOptimal LigandCatalyst SystemSolventSelectivity Ratio
N-Methyl-2,5-dibromoimidazoleC2 PTAPd(OAc)₂ / PTAMeCN / H₂O> 20:1
N-Methyl-2,5-dibromoimidazoleC5 XantphosPd(OAc)₂ / XantphosTHF / H₂O> 20:1
N-Methyl-2,4-dibromoimidazoleC2 dppfPd(dppf)Cl₂Dioxane / H₂O> 20:1
N-Methyl-4,5-dibromoimidazoleC2 (C–H) PhenanthrolinePd(phen)₂(PF₆)₂DMAN/A (C–H Activation)*

*Note: For 4,5-dibromoimidazoles, direct C–H arylation at the C2 position is often kinetically favored over C–Br cross-coupling when utilizing specific Pd-phenanthroline complexes .

Experimental Workflows & Protocols

The following regiodivergent protocols utilize N-methyl-2,5-dibromoimidazole as the model substrate. These procedures are designed as self-validating systems , incorporating specific analytical checkpoints to ensure the integrity of the regiochemical outcome.

Regiodivergent Suzuki-Miyaura cross-coupling workflow for N-methyl-2,5-dibromoimidazole.

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 5-bromo-2-aryl-1-methyl-1H-imidazole.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-methyl-2,5-dibromoimidazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%, 0.05 mmol) and 1,3,5-triaza-7-phosphaadamantane (PTA) (10 mol%, 0.10 mmol).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Evacuate and backfill the flask with Argon (3 cycles). Inject degassed Acetonitrile (MeCN) (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12–16 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C2-arylated product.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-bromo-5-aryl-1-methyl-1H-imidazole.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add N-methyl-2,5-dibromoimidazole (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%, 0.05 mmol) and Xantphos (5 mol%, 0.05 mmol). (Note: Xantphos is a bidentate ligand, hence a 1:1 ratio with Pd is used).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Evacuate and backfill with Argon (3 cycles). Inject degassed Tetrahydrofuran (THF) (4.0 mL) and degassed deionized H₂O (1.0 mL).

  • Reaction: Heat to 80 °C under vigorous stirring for 12–16 hours.

  • Workup & Purification: Follow the exact workup and purification steps as described in Protocol A.

Self-Validating System: Analytical Quality Control

Standard 1D ¹H NMR is fundamentally insufficient to distinguish between C2 and C5 arylation due to the symmetrical proximity of the N-methyl group to both positions. To ensure the protocol has succeeded, the system must be validated using 2D NMR techniques.

Validation Checklist:

  • ¹³C NMR Chemical Shifts: The C2 carbon of an imidazole ring typically resonates significantly further downfield (~140–145 ppm) compared to the C4/C5 carbons (~120–130 ppm). Assess the shift of the remaining brominated carbon.

  • 1D/2D NOESY (Critical): While the N-methyl protons will show an NOE correlation to the ortho-protons of the newly installed aryl ring in both regioisomers, you must correlate this with the remaining imidazole proton (C4–H).

  • ¹H-¹³C HMBC: Verify the 3-bond coupling (³JCH) from the remaining imidazole proton (C4–H) to the quaternary carbon bearing the new aryl group. This definitively maps the substitution pattern and validates the regiodivergent outcome.

References

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." The Journal of Organic Chemistry, 2010, 75(5), 1733–1739.[Link]

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 6060-6072.[Link]

  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022, 122(21), 16236-16315.[Link]

  • Keylor, M. H., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2022, 12(19), 11956-11965.[Link]

  • Yamauchi, T., Shibahara, F., & Murai, T. "Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole." The Journal of Organic Chemistry, 2014, 79(15), 7185-7192.[Link]

Application

Advanced Regioselective Functionalization of the Imidazole Core: Navigating C-4 and C-5 C-H Activation

Introduction & Mechanistic Causality Imidazole is a privileged scaffold in medicinal chemistry and materials science. While the C-2 position is highly reactive toward electrophilic and transition-metal-catalyzed C-H func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Imidazole is a privileged scaffold in medicinal chemistry and materials science. While the C-2 position is highly reactive toward electrophilic and transition-metal-catalyzed C-H functionalization, differentiating the C-4 and C-5 positions presents a significant synthetic challenge.

The C-5 Reactivity Advantage: In N-alkylated or N-protected imidazoles, the C-5 position is inherently more reactive than the C-4 position toward palladium-catalyzed direct arylation [1]. Mechanistic studies indicate that this reaction proceeds via a Concerted Metalation-Deprotonation (CMD) or Electrophilic Metalation-Deprotonation (EMD) pathway [2]. The acetate or carbonate ligand on the palladium coordinates with the C-5 proton, facilitating its cleavage while the metal center binds to the carbon [2]. Phosphine-ligated organo-Pd species are often inactive without the proper base, and the reaction relies heavily on imidazole-ligated organo-Pd intermediates to drive the catalytic cycle [3].

The C-4 Activation Challenge and the "SEM-Switch": Direct arylation at the C-4 position is electronically and sterically disfavored, often resulting in complex mixtures or no reaction [1]. To circumvent this, researchers developed an elegant "SEM-switch" methodology [4]. By protecting the imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group at N-1, researchers can first selectively arylate the C-5 position. Subsequently, treating the intermediate with a catalytic amount of SEM-Cl triggers a transposition of the SEM group from N-1 to N-3 [4]. This transposition effectively "flips" the ring, converting the previously unreactive C-4 position into a reactive C-5 position relative to the new N-alkyl group, thus enabling sequential, highly regioselective functionalization [4].

Experimental Logic and Workflow

G A 1-SEM-Imidazole (Unreactive C-4, Reactive C-5) B C-5 Arylated 1-SEM-Imidazole A->B Pd(OAc)2, Ar-Br Base, Heat C SEM-Switch (N-1 to N-3 Transposition) B->C SEM-Cl (cat.) 80°C D C-4 Arylated Imidazole (via new C-5) C->D Pd(OAc)2, Ar'-Br Base, Heat

Workflow of the SEM-Switch strategy for sequential C-5 and C-4 functionalization.

Step-by-Step Experimental Protocols

The following self-validating protocols provide a robust system for achieving C-4 and C-5 functionalization [4]. The use of bulky, electron-rich phosphine ligands (e.g., P(n-Bu)Ad₂) is critical to prevent catalyst deactivation by the strongly coordinating imidazole nitrogen.

Protocol A: Palladium-Catalyzed Direct C-5 Arylation

Objective: Regioselective arylation of 1-SEM-imidazole at the C-5 position.

Reagents:

  • 1-SEM-imidazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5.0 mol%)

  • P(n-Bu)Ad₂ (7.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • N,N-Dimethylacetamide (DMA) (0.5 M)

Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, P(n-Bu)Ad₂, and K₂CO₃.

  • Atmosphere Control: Evacuate and backfill the tube with argon (repeat 3 times) to ensure an oxygen-free environment. Causality note: This prevents premature oxidation of the Pd(0) active species.

  • Addition: Add 1-SEM-imidazole, the aryl bromide, and anhydrous DMA via syringe under a positive flow of argon.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 17 hours in a pre-heated oil bath.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the pure C-5 arylated 1-SEM-imidazole.

Protocol B: The "SEM-Switch" (N-1 to N-3 Transposition)

Objective: Transpose the SEM group to activate the C-4 position.

Reagents:

  • C-5 arylated 1-SEM-imidazole (1.0 equiv)

  • SEM-Cl (5.0 mol%)

  • Acetonitrile (CH₃CN) (0.2 M)

Procedure:

  • Preparation: Dissolve the C-5 arylated 1-SEM-imidazole in anhydrous CH₃CN in a reaction vial.

  • Catalyst Addition: Add a catalytic amount of SEM-Cl (5.0 mol%). Causality note: The catalytic SEM-Cl initiates the formation of an imidazolium intermediate, destabilizing the original N-SEM bond and driving the thermodynamic shift to the less sterically hindered N-3 position[4].

  • Reaction: Stir the mixture at 80 °C for 22 hours.

  • Isolation: Cool to room temperature and concentrate the solvent under reduced pressure. Isolate the transposed isomer via silica gel chromatography. (Typical yield: ~88%) [4].

Protocol C: Subsequent C-4 Arylation

Objective: Arylate the newly activated C-5 position (corresponding to the original C-4 position).

Reagents:

  • Transposed SEM-imidazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5.0 mol%)

  • P(n-Bu)Ad₂ (7.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMA (0.5 M)

Procedure:

  • Setup: Repeat the exact setup described in Protocol A, substituting the starting material with the transposed SEM-imidazole.

  • Reaction: Heat the mixture at 120 °C for 20 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS or LC-MS. Despite increased steric hindrance at this "new" C-5 position, arylation is highly preferred over the C-2 position, yielding the 4,5-diarylimidazole in approximately 46% yield [4].

  • Purification: Perform standard aqueous workup and purify via column chromatography.

Quantitative Data & Regioselectivity Summary

The table below summarizes the expected yields and regioselectivity ratios based on the optimized catalytic system [4].

Reaction StepCatalyst / Ligand SystemBase / SolventTarget PositionTypical Yield (%)Regioselectivity (Target : Other)
Initial Arylation Pd(OAc)₂ / P(n-Bu)Ad₂K₂CO₃ / DMAC-563 - 85%> 20:1 (C-5 : C-2)
SEM-Switch SEM-Cl (cat.)None / CH₃CNN-3 (Transposition)85 - 90%> 95% conversion
Sequential Arylation Pd(OAc)₂ / P(n-Bu)Ad₂K₂CO₃ / DMAC-4 (via new C-5)46 - 60%~ 4:1 (C-5 : C-2)

References

  • Joo, J. M., Touré, B. B., & Sames, D. (2010). "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition." PMC - NIH. URL:[Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2013). "Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as Ligand." ARPI - UNIPI. URL:[Link]

Sources

Method

Application of Cyclobutyl Imidazole Derivatives in Agricultural Chemistry: A Technical Guide

This guide provides a comprehensive overview of the application of cyclobutyl imidazole derivatives in agricultural chemistry, with a primary focus on their role as potent fungicides. It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the application of cyclobutyl imidazole derivatives in agricultural chemistry, with a primary focus on their role as potent fungicides. It is intended for researchers, scientists, and professionals in the field of agrochemical development, offering detailed insights into the synthesis, mechanism of action, and biological evaluation of these compounds. This document is structured to provide not only theoretical knowledge but also practical, field-proven protocols to facilitate research and development in this promising area of agricultural science.

Introduction: The Rise of Cyclobutyl Imidazoles in Crop Protection

The imidazole ring is a versatile scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2][3] Within the vast landscape of imidazole derivatives, those featuring a cyclobutyl moiety have emerged as a significant class of agrochemicals, particularly as fungicides. The unique conformational constraints and lipophilicity imparted by the cyclobutyl group can lead to enhanced binding to target enzymes and improved physicochemical properties, contributing to their efficacy and persistence in the field.

This guide will delve into the specifics of two commercially successful examples, Cyazofamid and Fenamidone, and provide a framework for the discovery and evaluation of novel cyclobutyl imidazole derivatives for broader applications in crop protection, including potential uses as herbicides and insecticides.

Fungicidal Applications: A Deep Dive

Cyclobutyl imidazole derivatives have demonstrated exceptional efficacy against a range of plant pathogenic fungi, particularly Oomycetes, which are responsible for devastating diseases like late blight in potatoes and tomatoes, and downy mildew in various crops.[4][5]

Mechanism of Action: Disrupting the Fungal Powerhouse

The primary mode of action for many fungicidal imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7] However, some cyclobutyl imidazole derivatives exhibit a distinct and highly effective mechanism by targeting the mitochondrial respiratory chain.

  • Cyazofamid , for instance, is a potent inhibitor of the mitochondrial Complex III (cytochrome bc1 complex) at the Qi (Quinone inside) site.[5] This specific inhibition disrupts the electron transport chain, leading to a collapse of cellular energy production (ATP synthesis) and ultimately, fungal cell death. This unique mode of action provides excellent control against pathogens that have developed resistance to other fungicide classes.[4][5]

  • Fenamidone also targets mitochondrial respiration but acts as a Qo (Quinone outside) inhibitor.[8][9] This disruption of the electron transport chain similarly leads to a fungicidal effect.

The following diagram illustrates the targeted disruption of the fungal mitochondrial respiratory chain by these cyclobutyl imidazole derivatives.

Fungicide_MoA cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Electrons Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP H+ Gradient Drives Synthesis Cyazofamid Cyazofamid Cyazofamid->Complex_III Inhibits Qi site Fenamidone Fenamidone Fenamidone->Complex_III Inhibits Qo site

Caption: Mechanism of action of Cyazofamid and Fenamidone.

Synthesis Protocols

The synthesis of cyclobutyl imidazole derivatives can be achieved through multi-step chemical processes. Below are representative protocols for the synthesis of key intermediates and the final active ingredients, based on publicly available information.

This protocol outlines a general pathway for creating a substituted imidazole ring, which can be further modified to include the cyclobutyl group and other necessary functionalities.

Materials:

  • A cyclobutyl-substituted α-dicarbonyl compound

  • An appropriate aldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the cyclobutyl-substituted α-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in a minimal amount of ethanol.

  • Add ammonium acetate (2-3 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified cyclobutyl imidazole precursor.

This protocol is a condensed representation of synthetic routes described in patent literature.[8][10][11][12][13]

Step 1: Synthesis of 4-(4-methylphenyl)-1H-imidazole This intermediate can be synthesized via several established methods for imidazole ring formation.

Step 2: Chlorination and Cyanation The imidazole ring is subsequently chlorinated and a cyano group is introduced.

Step 3: Sulfonylation The final step involves the sulfonylation of the imidazole nitrogen.

Materials:

  • 4-chloro-2-cyano-5-(4-methylphenyl)-1H-imidazole

  • N,N-dimethylsulfamoyl chloride

  • Potassium carbonate

  • Ethyl acetate

Procedure:

  • To a solution of 4-chloro-2-cyano-5-(4-methylphenyl)-1H-imidazole (1 equivalent) in ethyl acetate, add anhydrous potassium carbonate (1.2 equivalents).

  • Add N,N-dimethylsulfamoyl chloride (1.2 equivalents) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to yield pure Cyazofamid.

This protocol is based on the synthetic route for Fenamidone.[4][7]

Materials:

  • (S)-2-amino-2-phenylpropanoic acid derivative (as a chiral starting material)

  • Thiophosgene or a related reagent

  • Phenylhydrazine

  • Methyl iodide

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Convert the chiral amino acid derivative to the corresponding isothiocyanate.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the isothiocyanate intermediate in anhydrous THF.

  • Cool the solution to 0°C and add phenylhydrazine dropwise.

  • After stirring for a specified time, add a solution of potassium tert-butoxide in THF while maintaining the low temperature.

  • Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain Fenamidone.

Biological Evaluation Protocols

This protocol describes a method for evaluating the efficacy of novel cyclobutyl imidazole derivatives against key plant pathogens.

Target Pathogens:

  • Phytophthora infestans (late blight)

  • Plasmopara viticola (downy mildew of grapevine)

  • Botrytis cinerea (grey mold)

Materials:

  • Potato Dextrose Agar (PDA) or V8 juice agar plates[9]

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Fungal cultures of the target pathogens

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Grow the fungal pathogens on agar plates until sufficient mycelial growth or sporulation is observed. For spore-producing fungi, harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore suspension to a desired concentration (e.g., 1 x 10^5 spores/mL). For non-sporulating fungi, cut mycelial plugs from the edge of an actively growing colony using a sterile cork borer.

  • Poisoned Food Technique:

    • Prepare molten agar medium and cool it to approximately 45-50°C.

    • Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a solvent control (agar with DMSO) and a negative control (agar only).

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • For spore suspensions, spread a known volume (e.g., 100 µL) of the spore suspension evenly over the surface of the agar plates.

    • For mycelial plugs, place a single plug in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for each pathogen (e.g., 18-22°C for P. infestans) in the dark.

  • Data Collection:

    • For spore germination assays, observe the plates under a microscope after 24-48 hours and count the number of germinated and non-germinated spores to calculate the percentage of inhibition.

    • For mycelial growth assays, measure the diameter of the fungal colony daily for several days. Calculate the percentage of growth inhibition compared to the control.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) value for each compound against each pathogen using probit analysis or other suitable statistical methods.

This protocol provides a framework for assessing the protective and curative activity of promising compounds on host plants.

Host Plants:

  • Tomato or potato seedlings for P. infestans

  • Grapevine plantlets for P. viticola

Procedure:

  • Plant Cultivation: Grow healthy host plants in pots in a greenhouse under controlled conditions.

  • Compound Formulation and Application: Prepare spray solutions of the test compounds at various concentrations in water, usually with a surfactant to ensure even coverage.

  • Protective Assay:

    • Spray the plants with the test compound solutions until runoff.

    • Allow the plants to dry for 24 hours.

    • Inoculate the plants with a spore suspension of the target pathogen.

  • Curative Assay:

    • Inoculate the plants with a spore suspension of the target pathogen.

    • After a set period (e.g., 24 or 48 hours), spray the plants with the test compound solutions.

  • Incubation and Disease Assessment:

    • Place the treated and inoculated plants in a high-humidity environment to promote disease development.

    • After 5-7 days, assess the disease severity by visually estimating the percentage of leaf area covered by lesions.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Herbicidal and Insecticidal Applications: Exploring New Frontiers

While the primary application of cyclobutyl imidazole derivatives has been in fungicides, the inherent bioactivity of the imidazole scaffold suggests potential for other agrochemical applications.[1][14][15]

Potential as Herbicides

Some imidazole derivatives have been patented for their herbicidal activity.[8] The mode of action for herbicidal imidazoles can vary, but often involves the inhibition of essential plant enzymes. The introduction of a cyclobutyl group could modulate the herbicidal spectrum and efficacy.

Workflow for Herbicide Discovery:

Herbicide_Discovery A Synthesize Novel Cyclobutyl Imidazole Derivatives B Primary Screening: Whole Plant Assay A->B C Select Lead Compounds Showing Herbicidal Activity B->C D Secondary Screening: Dose-Response and Weed Spectrum C->D G Lead Optimization C->G E Mode of Action Studies D->E F Crop Selectivity Evaluation D->F G->B

Caption: A workflow for discovering herbicidal cyclobutyl imidazoles.

Target Weeds: A selection of broadleaf and grass weeds (e.g., Amaranthus retroflexus, Setaria viridis).[14]

Procedure:

  • Sow seeds of target weed species in small pots.

  • Apply the test compounds at a high rate (e.g., 1000 g/ha) either pre-emergence (to the soil surface after sowing) or post-emergence (to the foliage of young seedlings).

  • Include untreated controls and a commercial standard herbicide.

  • Maintain the pots in a greenhouse or growth chamber.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) after 1-3 weeks.

  • Compounds showing significant herbicidal activity are selected for further evaluation.

Potential as Insecticides

Imidazole derivatives have been investigated as insect growth regulators (IGRs) and for their direct insecticidal effects.[3][15] The mechanism can involve disruption of hormonal balance or neurotoxic effects.

Target Insect: Green peach aphid (Myzus persicae) or other relevant aphid species.

Procedure:

  • Leaf-Dip Bioassay:

    • Prepare serial dilutions of the test compounds.

    • Excise leaf discs from a suitable host plant (e.g., cabbage or pepper).

    • Dip each leaf disc into a test solution for a few seconds and allow it to air dry.

    • Place each treated leaf disc in a Petri dish on a layer of moist filter paper or agar.

    • Introduce a known number of aphids (e.g., 10-20) onto each leaf disc.

    • Seal the Petri dishes and incubate at a suitable temperature and photoperiod.

  • Systemic Uptake Bioassay (for systemic compounds):

    • Place the cut petiole of a leaf in a vial containing the test solution.

    • Allow the compound to be taken up by the leaf for 24 hours.

    • Infest the leaf with aphids and monitor mortality.

  • Mortality Assessment: Count the number of dead and live aphids after 24, 48, and 72 hours.

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration for 50% of the population) for active compounds.

Data Presentation and Interpretation

All quantitative data from the biological assays should be systematically recorded and analyzed. The use of tables is highly recommended for clear presentation and comparison of results.

Table 1: Example of In Vitro Antifungal Activity Data

Compound IDTarget PathogenEC50 (µg/mL)95% Confidence Interval
CBI-001P. infestans0.50.3 - 0.7
CBI-002P. infestans>100-
CyazofamidP. infestans0.10.08 - 0.12

Table 2: Example of Herbicidal Activity Data

Compound IDApplicationA. retroflexus (% Control)S. viridis (% Control)
CBI-003Pre-emergence8520
CBI-004Post-emergence9590
Commercial Std.Post-emergence100100

Conclusion and Future Directions

Cyclobutyl imidazole derivatives represent a valuable class of agrochemicals with proven success as fungicides. The unique mode of action of compounds like Cyazofamid offers a critical tool for resistance management. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore this chemical space further.

Future research should focus on:

  • Synthesis of novel analogues: Exploring different substitution patterns on the cyclobutyl and imidazole rings to optimize activity and spectrum.

  • Broadening the biological scope: Systematically screening new derivatives for herbicidal and insecticidal activity to unlock their full potential in integrated pest management programs.

  • Structure-Activity Relationship (SAR) studies: Elucidating the key structural features responsible for the observed biological activities to guide the rational design of next-generation agrochemicals.

By leveraging the insights and protocols presented here, the scientific community can continue to develop innovative and effective solutions for sustainable agriculture based on the versatile cyclobutyl imidazole scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation and Purification of 4,5-Dibromo-2-cyclobutyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist in heterocyclic chemistry, I have designed this guide to address the specific physicochemical challenges associated with purifying highly lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in heterocyclic chemistry, I have designed this guide to address the specific physicochemical challenges associated with purifying highly lipophilic, polyhalogenated imidazoles.

The synthesis of 4,5-dibromo-2-cyclobutyl-1H-imidazole via N-bromosuccinimide (NBS) bromination is notorious for yielding complex crude mixtures. The presence of the amphoteric imidazole nitrogen, combined with the extreme lipophilicity of the cyclobutyl group, renders standard purification techniques insufficient if used in isolation. This guide provides field-proven, self-validating methodologies to achieve >95% purity.

Ⅰ. Troubleshooting & FAQs

Q1: Following NBS bromination, my crude mixture is a dark brown solid. Is the product degraded? A: Not necessarily. The dark brown coloration is a classic hallmark of unreacted electrophilic bromine species and oxidative byproducts from the NBS reaction, rather than product degradation. To resolve this, a rigorous reductive aqueous workup is required. Washing the organic layer with sodium thiosulfate (Na₂S₂O₃) reduces residual bromine to water-soluble bromide ions. If the brown color persists, treating the organic phase with activated carbon prior to concentration will scavenge the polymeric colored byproducts.

Q2: I performed flash chromatography (SiO₂, EtOAc/Heptane) as described in standard literature, but my isolated white solid is only ~40% pure by LC-MS. Why does this happen? A: This is a well-documented phenomenon for this specific scaffold. According to established pharmaceutical patent literature (US Patent 8,859,548), direct flash chromatography of 4,5-dibromo-2-cyclobutyl-1H-imidazole typically yields a product of approximately 40% purity[1]. The causality is twofold:

  • Tautomeric Streaking: The free N-H of the imidazole ring acts as both a hydrogen bond donor and acceptor, causing severe peak tailing on standard acidic silica gel.

  • Lipophilic Co-elution: The cyclobutyl group imparts significant lipophilicity, compressing the retention factor ( Rf​ ) differences between the target dibromo-compound, the mono-bromo intermediate, and residual succinimide. Solution: Do not rely solely on chromatography. Use it as a primary pass to remove baseline impurities, followed by recrystallization.

Q3: How can I achieve >95% purity if chromatography fails? A: You must leverage the differential solubility of the polyhalogenated scaffold. After the initial column pass, the semi-pure material should be recrystallized from a binary solvent system (EtOAc/Hexanes). The highly crystalline nature of dibromoimidazoles allows the target compound to precipitate while the more soluble mono-bromo impurities and succinimide remain in the mother liquor[2].

Q4: Is there an alternative to purifying the free N-H imidazole? A: Yes. If the free N-H is not required for your immediate next step, protecting the imidazole nitrogen (e.g., with a SEM group) drastically improves chromatographic resolution[1]. Masking the N-H bond eliminates hydrogen bonding with the silica stationary phase, allowing for sharp, well-resolved peaks.

Ⅱ. Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Aqueous Workup & Quenching

Causality: Immediate quenching of active bromine prevents over-oxidation and ring-opening degradation.

  • Quench: To the crude reaction mixture in THF (approx. 150 mL), add 300 mL of EtOAc to dilute. Transfer the flask to an ice bath and cool to 0 °C.

  • Reduction: Add 50% aqueous Na₂S₂O₃ solution dropwise with vigorous stirring.

    • Validation Checkpoint: The organic layer must transition from dark brown to pale yellow/colorless, visually confirming the complete reduction of active bromine species.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic (EtOAc) layer and wash sequentially with deionized water (2x) and brine (1x) to partition out residual succinimide.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: The resulting residue should be a light brown/orange solid, ready for primary chromatography.

Protocol B: Two-Tiered Purification (Flash + Recrystallization)

Causality: Chromatography removes highly polar polymeric waste, while recrystallization exploits crystal lattice energies to exclude structurally similar mono-bromo impurities.

  • Primary Pass (Chromatography): Load the crude solid onto a silica gel column. Elute with a gradient of 10% to 30% EtOAc in Heptanes.

  • Fraction Analysis: Pool fractions containing the target mass.

    • Validation Checkpoint: LC-MS must show the characteristic m/z 278.8 ( 79 Br, 81 Br isotope pattern)[1]. Concentrate the pooled fractions to yield a white/off-white solid (expected ~40-50% purity).

  • Recrystallization: Dissolve the semi-pure solid in a minimum volume of boiling EtOAc.

  • Precipitation: Add hot hexanes dropwise until the solution becomes slightly turbid (cloud point). Allow the flask to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes.

    • Validation Checkpoint: Final LC-MS analysis of the dissolved crystals should confirm >95% purity.

Ⅲ. Data Presentation

Table 1: Quantitative Purification Metrics

Purification StageVisual AppearanceExpected Purity (LC-MS)Major Impurities Removed
Crude Reaction Dark Brown Solid< 20%N/A
Post-Aqueous Workup Orange/Yellow Solid~ 30%Br₂, Salts, Succinimide (partial)
Post-Flash Column White/Off-White Solid~ 40%[1]Baseline polymers, highly polar species
Post-Recrystallization Colorless Needles> 95%Mono-bromo imidazole, trace succinimide

Table 2: Chromatographic Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Severe peak tailing on TLCImidazole N-H hydrogen bondingAdd 1% Et₃N to the eluent or protect the N-H group.
Co-elution of m/z 199Mono-bromo intermediateAbandon chromatography; proceed to recrystallization.
Persistent brown colorIncomplete Br₂ reductionRepeat Na₂S₂O₃ wash; treat with activated carbon.

Ⅳ. Process Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Dark Brown Solid) N2 Aqueous Workup (Na2S2O3 / H2O / Brine) N1->N2 Quench NBS & Br2 N3 Organic Phase (EtOAc) Dried over Na2SO4 N2->N3 Phase Separation N4 Flash Chromatography (SiO2, EtOAc/Heptane) N3->N4 Concentrate to Solid N5 Semi-Pure Intermediate (~40% Purity, White Solid) N4->N5 Elute & Pool Fractions N6 Recrystallization (EtOAc / Hexanes) N5->N6 Heat to Boiling N7 Pure Target Compound (>95% Purity) N6->N7 Cool & Filter Crystals

Workflow for the isolation and purification of 4,5-dibromo-2-cyclobutyl-1H-imidazole.

Ⅴ. References

  • US Patent 8,859,548 B2. Compounds and compositions as protein kinase inhibitors. (Details the synthesis of 4,5-dibromo-2-cyclobutyl-1H-imidazole, noting the ~40% purity limitation via standard chromatography). Googleapis.com. 1

  • LOCKSS Archive. General methods for the synthesis and purification of polyfunctionalized dibromoimidazoles. (Highlights EtOAc/hexane solvent systems for the recrystallization and purification of dibromoimidazole derivatives). Clockss.org. 2

Sources

Optimization

Technical Support Center: Selective Mono-Functionalization of 4,5-Dibromo-2-cyclobutyl-1H-imidazole

Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for the regioselective mono-functionalization of 4,5-dibromo-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for the regioselective mono-functionalization of 4,5-dibromo-2-cyclobutyl-1H-imidazole—a critical scaffold in the development of kinase inhibitors (e.g., B-Raf inhibitors)[1].

Core Principles & Workflow

Unprotected 1H-imidazoles undergo rapid annular tautomerization, rendering the C4 and C5 positions chemically equivalent. Direct cross-coupling or metalation attempts on the unprotected scaffold inevitably yield intractable mixtures of regioisomers and di-functionalized byproducts.

The Causality of Regiocontrol: To break this symmetry, an N-protecting group must be installed. The choice of protecting group dictates the regioselectivity of subsequent halogen-metal exchange or cross-coupling:

  • Steric Directing Groups (e.g., Trityl): Shield the adjacent C5 position, directing electrophilic attack or metalation exclusively to the less hindered C4 position.

  • Coordinating Directing Groups (e.g., SEM, BOM): The oxygen atoms in groups like 2-(trimethylsilyl)ethoxymethyl (SEM) coordinate with organometallic reagents (e.g., i-PrMgCl or n-BuLi). This Directed Ortho-Metalation (DoM) effect selectively lowers the activation energy for C5-Br exchange, yielding the C5-metalated intermediate[2].

Workflow A 4,5-dibromo-2-cyclobutyl -1H-imidazole B N-Protection (SEM-Cl) Breaks Tautomeric Symmetry A->B C 1-SEM-4,5-dibromo -2-cyclobutyl-1H-imidazole B->C D Halogen-Metal Exchange (i-PrMgCl, -40 °C) C->D E C5-Magnesiated Intermediate (DoM Stabilized) D->E F Electrophilic Trapping (e.g., DMF or Borates) E->F G C5-Mono-functionalized Product F->G

Fig 1: Regioselective C5 mono-functionalization workflow via SEM-directed metalation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant di-functionalization during my Suzuki-Miyaura cross-coupling? A1: Di-functionalization occurs when the oxidative addition of the palladium catalyst to the second C-Br bond outpaces the reductive elimination of the first. To mitigate this, autonomous optimization studies on bifunctional substrates emphasize precise tuning of the ligand and base[3]. For 4,5-dibromoimidazoles, switching to a bulky, electron-rich ligand (e.g., XPhos or RuPhos) accelerates reductive elimination, while strictly limiting the boronic acid stoichiometry to 0.95–1.05 equivalents prevents over-reaction.

Q2: I need to functionalize the C4 position instead of C5. How do I invert the regioselectivity? A2: If you require C4 functionalization, replace the SEM protecting group with a highly sterically demanding group such as Trityl (Triphenylmethyl). The massive steric bulk of the Trityl group physically blocks the adjacent C5-Br from interacting with the palladium catalyst or organolithium reagent, forcing the reaction to occur exclusively at the C4 position.

Q3: My halogen-metal exchange with n-BuLi results in complex mixtures and ring fragmentation. What is the cause? A3: Imidazoles are susceptible to "halogen dance" reactions and ring-opening when highly basic alkyllithiums are used at insufficient cooling. n-BuLi can also cause competitive deprotonation at the cyclobutyl ring or C-H insertion if any moisture is present. Solution: Switch to Turbo Grignard (i-PrMgCl·LiCl). The magnesium reagent is less basic, highly nucleophilic, and forms a more stable, less prone-to-scrambling metalated intermediate. Maintain the reaction strictly at -40 °C to -20 °C[4].

Quantitative Data: Protecting Group Influence on Regioselectivity

The following table summarizes the causal relationship between protecting group selection, reagent choice, and the resulting regioselectivity during mono-functionalization.

Protecting Group (N1)Reagent SystemDominant Reaction SiteYield (%)Mechanistic Rationale
None (1H) Pd(PPh3)4, Ar-B(OH)2Non-selective (Mixture)< 20%Rapid tautomerization makes C4/C5 equivalent.
Methyl (Me) Pd-1,10-phenanthrolineC4 (via C-H activation)*66–99%Catalyst discriminates C-Br bonds; specific to certain Pd systems[4].
SEM i-PrMgCl·LiCl, then E+C580–85%Oxygen in SEM coordinates Mg, directing exchange to C5 (DoM).
Trityl (Tr) i-PrMgCl·LiCl, then E+C475–80%Extreme steric bulk blocks C5; forces reaction to C4.

*Note: Direct C-H arylation strategies have been developed for N-methyl-4,5-dibromoimidazoles, offering an alternative to halogen-metal exchange[4].

Validated Experimental Protocols

Protocol A: N-SEM Protection of 4,5-dibromo-2-cyclobutyl-1H-imidazole

This protocol establishes the necessary symmetry-breaking for downstream regiocontrol[1].

Reagents:

  • 4,5-dibromo-2-cyclobutyl-1H-imidazole: 1.0 equiv

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.3 equiv

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl): 1.2 equiv

  • Anhydrous THF: 0.2 M

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N2 or Argon). Suspend NaH in anhydrous THF and cool to 0 °C using an ice bath.

  • Deprotonation: Dissolve 4,5-dibromo-2-cyclobutyl-1H-imidazole in a minimal volume of THF. Add this solution dropwise to the NaH suspension over 15 minutes to control hydrogen gas evolution.

  • Activation: Stir the mixture at 0 °C for 35 minutes to ensure complete formation of the sodium imidazolide.

  • Protection: Add SEM-Cl dropwise over 5 minutes. The alkoxide leaving group drives the reaction forward.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: Regioselective C5-Magnesiation and Electrophilic Trapping

This protocol utilizes the DoM effect of the SEM group to selectively functionalize the C5 position[4],[2].

Reagents:

  • 1-SEM-4,5-dibromo-2-cyclobutyl-1H-imidazole: 1.0 equiv

  • i-PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF): 1.1 equiv

  • Electrophile (e.g., anhydrous DMF for formylation): 2.0 equiv

  • Anhydrous THF: 0.1 M

Step-by-Step Methodology:

  • Cooling: Dissolve the protected imidazole in anhydrous THF under Argon. Cool the solution strictly to -40 °C using a dry ice/acetonitrile bath. Crucial: Do not use a standard dry ice/acetone bath (-78 °C) as the exchange kinetics will be too slow, and warming above -20 °C risks halogen dance.

  • Exchange: Add i-PrMgCl·LiCl dropwise. The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity.

  • Maturation: Stir at -40 °C for 1.5 hours. The SEM oxygen coordinates the magnesium, stabilizing the C5-carbanion.

  • Trapping: Add the electrophile (e.g., DMF) rapidly. Stir for an additional 30 minutes at -40 °C, then allow to slowly warm to room temperature.

  • Quenching: Quench with 1M HCl or saturated NH4Cl (depending on product stability). Extract with EtOAc, dry, and purify.

Troubleshooting Logic Tree

When encountering low yields or poor regioselectivity, use the following diagnostic tree to isolate the root cause.

Troubleshooting Start Issue: Low Yield or Poor Regioselectivity Check1 Is starting material fully consumed? Start->Check1 No1 Check Reagent Quality: Titrate i-PrMgCl or Check Pd Catalyst Check1->No1 No Yes1 Analyze Byproducts via LCMS Check1->Yes1 Yes Byproduct1 Protodehalogenation (Des-bromo product) Yes1->Byproduct1 Byproduct2 Di-functionalization or Isomerization Yes1->Byproduct2 Fix1 Moisture Contamination: Rigidly dry solvents & flame-dry glassware Byproduct1->Fix1 Fix2 Temperature/Sterics: Maintain strictly at -40 °C Verify N-Protecting Group Byproduct2->Fix2

Fig 2: Diagnostic workflow for resolving mono-functionalization failures.

References

  • Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Google Patents / Googleapis.
  • Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction Source: ChemRxiv URL
  • Synthesis and first complexes of C(4/5)

Sources

Troubleshooting

challenges in scaling up substituted imidazole synthesis

Welcome to the Process Chemistry Technical Support Center: Scaling Up Substituted Imidazole Synthesis Transitioning the synthesis of substituted imidazoles from a milligram-scale discovery lab to a multi-kilogram product...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center: Scaling Up Substituted Imidazole Synthesis

Transitioning the synthesis of substituted imidazoles from a milligram-scale discovery lab to a multi-kilogram production environment introduces severe engineering and chemical challenges. This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides authoritative troubleshooting strategies, field-proven FAQs, and validated protocols to ensure safety, high yields, and scalable purification.

Part 1: Process Chemistry FAQs – Scale-Up Fundamentals

Q1: Why does my Debus-Radziszewski imidazole synthesis yield drop significantly when moving from a 50 mL flask to a 5 L reactor? A1: This is a classic heat and mass transfer failure. The Debus-Radziszewski cyclization is highly exothermic. In a larger reactor, the surface-area-to-volume ratio is drastically lower than in a small flask, leading to inefficient heat dissipation[1]. This inefficiency creates localized "hot spots" within the reactor that promote reagent degradation and favor the formation of side products, such as 2-aroyl-4(5)-arylimidazoles[1]. To mitigate this, never batch-heat all reagents simultaneously at scale; instead, control the reaction rate by adding the limiting reagent slowly and continuously so the reactor's cooling jacket can keep pace with the exotherm[1].

Q2: How can I avoid column chromatography for purifying basic imidazoles on a large scale? A2: Chromatography is economically and environmentally unviable for large-scale production. Instead, exploit the intrinsic basicity of the imidazole ring (the pKa of its conjugate acid is typically around 7.0). You can perform a highly scalable acid-base extraction: extract your crude reaction mixture into an acidic aqueous phase (e.g., dilute HCl) to partition the protonated imidazole, wash the organic phase with a non-polar solvent to remove neutral and acidic impurities, and finally re-basify the aqueous phase (e.g., with NaOH or NH4OH) to precipitate or extract the purified free-base imidazole[1].

Q3: Tosylmethyl isocyanide (TOSMIC) is the standard reagent for the Van Leusen synthesis. How do I handle its instability and toxicity at scale? A3: While isolated TOSMIC is a stable crystalline solid, it can decompose exothermically under the harsh basic conditions traditionally used in the Van Leusen reaction. For scale-up, consider utilizing polymer-bound TOSMIC analogues (Solid Phase Organic Chemistry), which allow for safer handling and the easy recycling of eliminated sulfinic acid byproducts[2]. When optimized carefully, the Van Leusen 3-component reaction (vL-3CR) is highly scalable; it has been successfully executed in 200-gallon reactors to yield 60–65% of clean imidazole product for p38 kinase inhibitors[2].

Q4: How do I scale up the synthesis of NH-imidazoles without using primary amines or harsh deprotection steps? A4: Traditional Van Leusen conditions often yield N-substituted derivatives because they rely on primary amines[3]. To obtain free NH-analogs directly and avoid complex workups, utilize a pressurized methanolic ammonia system. Reacting the aldehyde with TOSMIC in commercially available 7 M NH₃ in methanol within a pressurized vessel allows the desired NH-imidazole product to precipitate directly out of the reaction mixture[3]. Scaling up this specific method actually increases the efficiency of the precipitation, allowing the product to be isolated in good yield via simple filtration without further purification[3].

Part 2: Data Presentation – Reaction Optimization

Before moving to a pilot plant, optimizing reaction parameters is crucial for maximizing yield and minimizing impurities. A Design of Experiments (DoE) approach efficiently maps the reaction space. The table below illustrates a systematic screening that improved a baseline yield of ~35% to 87% by identifying the most influential process parameters[1].

Table 1: DoE Factors for Imidazole Ring Formation (Phenyl Imidazole Propionate Derivative)

Factor InvestigatedRange TestedSignificance on YieldProcess Outcome
Ammonium Acetate 2 - 10 equivalentsHigh Identified as a critical factor; excess is required to drive condensation.
Reaction Temperature 80 - 120 °CHigh Critical for overcoming activation energy barriers, but requires strict exotherm control.
Reaction Time 2 - 8 hoursModerate Must be optimized alongside temperature to prevent product degradation over time.
Toluene Volume 3 - 15 volumesLow A steady increase in solvent volume showed only a negligible (~5%) increase in yield.

Part 3: Experimental Protocols & Workflows

Protocol 1: Continuous-Flow Production of Imidazoles (Hectogram Scale)

At present, batch Debus-Radziszewski reactions are plagued by poor selectivity and harsh conditions[4]. Transitioning to a continuous-flow microreactor provides exceptional mass and heat transfer efficiency, completely mitigating thermal runaway risks[4].

Step-by-Step Methodology:

  • Feed Preparation: Prepare standardized solutions of the dicarbonyl compound, the aldehyde, and the ammonia source in compatible solvents.

  • Pump Configuration: Replace standard laboratory syringe pumps with industrial plunger pumps to ensure consistent, pulsation-free delivery at scale[4].

  • Mixing: Direct the feed streams through a high-efficiency T-mixer into a 1/16 inch PTFE coil microreactor to ensure instantaneous mass transfer[4].

  • Thermal Control: Submerge the microreactor in a thermoregulated bath. Maintain the temperature at 60 °C for unsubstituted imidazoles, or 25 °C for highly reactive substrates like 2-methylimidazole[4].

  • Residence Time (t_res): Adjust flow rates to achieve a residence time of exactly 30 seconds (for 60 °C reactions) or 1.5 seconds (for 25 °C reactions)[4].

  • Collection: Pass the effluent through a back-pressure regulator to maintain the liquid phase. The system can operate continuously for >6 hours without clogging, yielding isolated products at >82% efficiency[4].

FlowChemistry A Feed A: Dicarbonyl + Aldehyde Mixer T-Mixer (High Mass Transfer) A->Mixer B Feed B: Ammonia Source B->Mixer Reactor PTFE Coil Microreactor (High Heat Dissipation) Mixer->Reactor Rapid Mixing BPR Back Pressure Regulator (Maintains Liquid Phase) Reactor->BPR t_res = 1.5s to 30s Product Continuous Collection (High Yield Imidazole) BPR->Product

Caption: Continuous-flow setup for scalable, thermally-controlled Debus-Radziszewski imidazole synthesis.

Protocol 2: Scalable Precipitation of NH-Imidazoles via Van Leusen Synthesis

This protocol bypasses the need for transition-metal catalysis and eliminates chromatographic purification by forcing the product to precipitate[3].

Step-by-Step Methodology:

  • Reactor Charging: Charge a pressure-rated, glass-lined reactor with the starting aldehyde and Tosylmethyl isocyanide (TOSMIC)[3].

  • Reagent Addition: Add commercially available 7 M NH₃ in methanol. This acts as both the required base for TOSMIC activation and the nitrogen source for the imidazole ring[3].

  • Pressurization & Reaction: Seal the vessel to prevent the escape of volatile ammonia. Stir the mixture at the optimized temperature under autogenous pressure.

  • In-Situ Precipitation: Monitor the reaction visually or via inline PAT (Process Analytical Technology). The desired NH-imidazole product will self-nucleate and precipitate directly out of the reaction mixture[3].

  • Isolation: Safely vent the reactor pressure. Isolate the precipitate via vacuum filtration and wash with cold methanol to yield the pure product[3].

Troubleshooting Start Low Yield in Van Leusen Imidazole Synthesis? Check1 Is TOSMIC degraded or causing exotherms? Start->Check1 Fix1 Use fresh TOSMIC or Polymer-bound TOSMIC Check1->Fix1 Yes Check2 Is the target an NH-imidazole? Check1->Check2 No Fix2 Use 7M NH3 in MeOH (Pressurized Precipitation) Check2->Fix2 Yes Check3 Are there purification bottlenecks at scale? Check2->Check3 No Fix3 Use Acid-Base Extraction (Avoid Chromatography) Check3->Fix3 Yes

Caption: Troubleshooting logic tree for optimizing and scaling Van Leusen imidazole synthesis.

Sources

Optimization

Technical Support Center: Navigating Regioselective C-Arylation of Unprotected Imidazoles

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to arylate unprotected imidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to arylate unprotected imidazoles. The primary failure mode? The nucleophilic nitrogen atom hijacks the transition-metal catalyst, leading to intractable mixtures of N-arylated byproducts or complete catalyst poisoning.

This guide bypasses generic advice, diving directly into the causality of these failures and providing self-validating protocols to achieve regioselective C-arylation while completely suppressing N-arylation.

Core Diagnostics: Why Does N-Arylation Occur?

Q: Every time I attempt a standard Suzuki or Stille coupling on an unprotected imidazole, I isolate N-arylated products or recover unreacted starting material. What is happening at the molecular level?

A: The root cause is the inherent basicity and nucleophilicity of the imidazole ring. Unprotected imidazoles possess an acidic N-H proton (pKa ~14.5). Standard cross-coupling conditions rely on strong bases (e.g., Cs2​CO3​ , KOtBu ) to facilitate transmetalation[1].

When you introduce a strong base, you deprotonate the imidazole, generating an imidazolide anion. This anion is highly nucleophilic at the nitrogen atom. Consequently, two detrimental pathways emerge:

  • Ullmann/Buchwald-Hartwig Type N-Arylation: The nitrogen outcompetes the carbon centers for the electrophilic metal-aryl intermediate, leading to direct N-arylation[2].

  • Catalyst Poisoning: The nitrogen lone pair strongly coordinates to the Palladium(II) center, forming a stable, catalytically inactive complex[3].

To avoid this, you must abandon traditional cross-coupling paradigms and pivot to Direct C-H Arylation under highly specific, often base-free conditions.

Mechanism Pd_cat Pd(II) Catalyst Imid Unprotected 1H-Imidazole Pd_cat->Imid Coord N-Coordination (Catalyst Poisoning) Imid->Coord High pH / Strong Base CMD Concerted Metalation-Deprotonation (C-2 Activation) Imid->CMD Base-Free + CuI Cu_effect CuI Additive (N-Scavenger) Cu_effect->Coord Blocks Cu_effect->CMD Promotes

Mechanistic divergence between catalyst poisoning (N-coordination) and successful C-2 arylation.

Troubleshooting Regioselectivity: C-2 vs. C-5 Arylation

Q: I need to arylate the C-2 position of an unprotected imidazole. How do I prevent the reaction from occurring at the nitrogen or the C-5 position?

A: The C-2 proton is the most acidic C-H bond on the imidazole ring. You can exploit this thermodynamic bias by employing a base-free, ligandless Pd/Cu co-catalytic system .

Causality: By omitting the base, you prevent the formation of the highly nucleophilic imidazolide anion, shutting down N-arylation. The addition of Copper(I) iodide ( CuI ) is the critical success factor here. CuI acts as a "scavenger" for the basic nitrogen, temporarily coordinating to it and preventing it from poisoning the Palladium catalyst[1]. This allows the Pd(OAc)2​ to undergo a Concerted Metalation-Deprotonation (CMD) precisely at the most acidic C-2 position.

Q: What if my target is the C-5 position?

A: C-5 arylation requires overriding the natural acidity of the C-2 position. This is achieved via an Electrophilic Metalation-Deprotonation (EMD) pathway[4]. To direct the palladium to C-5, you must use sterically demanding ligands or macrocyclic Palladium(II) complexes. These bulky catalysts are sterically repelled by the adjacent N-H and N-R groups at the C-2 position, forcing the electrophilic palladation to occur at the less hindered C-5 carbon[5].

Workflow Start Unprotected 1H-Imidazole Target Target Arylation Site? Start->Target C2 C-2 Arylation Target->C2 Desired C5 C-5 Arylation Target->C5 Desired N_aryl N-Arylation (Side Reaction) Target->N_aryl Avoid Cond_C2 Pd(OAc)2 / CuI Base-Free / Ligandless 140 °C C2->Cond_C2 Cond_C5 Macrocyclic Pd(II) Complex Mild Base Regioselective CMD C5->Cond_C5 Cond_N Strong Base (Cs2CO3) Cu-Catalysis (Chan-Lam) High pH N_aryl->Cond_N

Workflow for selecting cross-coupling conditions to control imidazole arylation regioselectivity.

Quantitative Data: Condition Optimization Summary

To provide a clear comparison, the following table summarizes the quantitative parameters and expected outcomes when tuning reaction conditions for unprotected imidazoles.

Target PositionCatalyst SystemBase / AdditiveSolvent & TempRegioselectivityN-Arylation Risk
C-2 Arylation Pd(OAc)2​ (5 mol%) CuI (2.0 equiv), Base-Free DMF, 140 °C>95% (C-2)Low (<5%)
C-5 Arylation Macrocyclic Pd(II) (1.5 mol%)Mild Base (e.g., K2​CO3​ )Air/MeCN, 100 °C>90% (C-5)Moderate
C-2/C-5 Mix Pd(PPh3​)4​ (10 mol%) Cs2​CO3​ (2.0 equiv)Toluene, 110 °CPoor (Mixture)High (>50%)
N-Arylation Cu(OAc)2​ (10 mol%)Pyridine / AirDCM, 25 °CExclusive (N-1)Intended

Data synthesized from established C-H activation protocols,[5].

Field-Tested Methodology: Base-Free C-2 Arylation

To ensure reproducibility, follow this self-validating protocol for the direct C-2 arylation of unprotected 1H-imidazole with aryl iodides. This method relies on the synergistic effect of Palladium and Copper under base-free conditions to completely suppress N-arylation.

Materials Required:

  • Unprotected 1H-imidazole (1.0 mmol)

  • Aryl iodide (1.5 mmol)

  • Pd(OAc)2​ (0.05 mmol, 5 mol%)

  • CuI (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Execution:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1H-imidazole, aryl iodide, Pd(OAc)2​ , and CuI .

    • Expert Insight: The high loading of CuI (2 equivalents) is not a typo. It is stoichiometrically required to continuously mask the nucleophilic nitrogen throughout the catalytic cycle.

  • Atmosphere Control: Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous DMF (3.0 mL) via syringe under a positive pressure of Argon.

  • Heating: Seal the tube and immerse it in a pre-heated oil bath at 140 °C. Stir vigorously for 24 hours.

    • Expert Insight: Do not add any base (no carbonates, no amines). The introduction of base will immediately trigger N-arylation and halt the C-2 C-H activation.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the copper salts and palladium black.

  • Purification: Wash the filtrate with brine (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

Self-Validation Check: Analyze the crude NMR. If you observe a singlet around ~8.0 ppm (the C-2 proton), the reaction failed or N-arylation occurred. In a successful C-2 arylation, the C-2 proton signal disappears, and the C-4/C-5 protons appear as two distinct doublets (or a singlet if chemically equivalent) around 7.0-7.3 ppm.

References

  • Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines Source: RSC Advances (RSC Publishing) URL:[Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds Source: Journal of the American Chemical Society (via PMC) URL:[Link]

  • Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand Source: Journal of Organometallic Chemistry (via ResearchGate) URL:[Link]

Sources

Troubleshooting

solvent effects on the regioselectivity of imidazole substitution

Technical Support Center: Troubleshooting Solvent Effects on Imidazole Regioselectivity Overview Welcome to the Technical Support Center for Imidazole Regioselectivity. As a Senior Application Scientist, I frequently see...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solvent Effects on Imidazole Regioselectivity

Overview Welcome to the Technical Support Center for Imidazole Regioselectivity. As a Senior Application Scientist, I frequently see researchers struggle with imidazole substitution. Whether you are performing N-alkylation or transition-metal-catalyzed C-H functionalization, the imidazole ring presents a unique challenge due to its tautomerism and multiple nucleophilic/electrophilic sites. The choice of solvent is not merely a medium for dissolution; it actively dictates the mechanistic pathway, transition state energy, and ultimate regioselectivity. This guide provides field-proven insights to help you troubleshoot and optimize your reactions.

Part 1: Mechanistic Foundations (FAQ)

Q1: Why does solvent polarity completely flip the N1 vs. N3 alkylation ratio in unsymmetrical imidazoles? A1: The regioselectivity of N-alkylation depends entirely on whether the reaction proceeds via the neutral imidazole (SE2' mechanism) or the deprotonated imidazolate anion (SE2cB mechanism). In polar aprotic solvents (e.g., DMF, Acetonitrile), the imidazolate anion is "naked" and highly reactive. This places the reaction under thermodynamic control, where substitution at the sterically less hindered nitrogen is strongly favored[1]. Conversely, strongly protic solvents can selectively block one nitrogen via hydrogen bonding. For example, demonstrate that using hexafluoroisopropanol (HFIP) drastically lowers the activation barrier for N1-alkylation in histidine (20.5 kcal/mol) compared to N3 (44.4 kcal/mol) by modulating the electronic environment[2].

Q2: I am attempting a transition-metal-catalyzed C-H arylation at the C2 position, but I am getting no product in 1,4-dioxane. Why? A2: Solvent coordination to the metal catalyst is critical for stabilizing the active catalytic species. In nickel-catalyzed C2-arylation, standard aprotic solvents like 1,4-dioxane or secondary alcohols fail to support the catalytic cycle[3]. Switching to a bulky tertiary alcohol, such as t-amyl alcohol (t-amylOH), prevents solvent oxidation and provides the exact steric environment needed for the Ni(OTf)2/dcype system to activate the C2-H bond[3]. show that this specific solvent-catalyst pairing is non-negotiable for C2 selectivity[3].

Part 2: Troubleshooting Guide (Specific Experimental Issues)

Issue 1: Alkylation of 4-nitroimidazole yields a complex mixture of N1 and N3 isomers at room temperature.

  • Root Cause: Incomplete deprotonation and a lack of thermodynamic control allow kinetic mixtures to form.

  • Solution: Switch to a highly polar aprotic solvent (Acetonitrile) and elevate the temperature to 60 °C with K₂CO₃. This specific combination provides the thermodynamic energy required to equilibrate the system, favoring the N1-alkylated derivative (up to 85% yield) due to the steric and electronic influence of the nitro group[1].

Issue 2: Poor regioselectivity during the multicomponent synthesis of highly substituted imidazoles.

  • Root Cause: Standard protic solvents (like ethanol) often fail to override the intrinsic electronic bias of the substituents on the dicarbonyl or aldehyde precursors.

  • Solution: Utilize DMF. on imidazolidineiminodithione and imidazole ring formations demonstrate that DMF possesses the remarkable ability to override both substituent control and standard kinetic factors, driving the exclusive generation of a single regioisomer[4].

Part 3: Quantitative Data Summaries

Table 1: Solvent Effects on Histidine N-Alkylation Activation Barriers (DFT Calculations) [2]

SolventPolarity / TypeN1 Activation Barrier (kcal/mol)N3 Activation Barrier (kcal/mol)Regioselectivity Preference
HFIP Strongly Protic20.544.4Exclusive N1
MeOH Protic23.6~35.0N1 Favored
DCM Non-polar26.1~30.0Mixed / Poor

Table 2: Solvent Effects on Nickel-Catalyzed C2-Arylation of Imidazoles [3]

SolventCatalyst SystemYield (%)Regioselectivity
1,4-Dioxane Ni(cod)₂ / dcype0%N/A
t-AmylOH Ni(OTf)₂ / dcype>85%Exclusive C2

Part 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 4-Nitroimidazole (Thermodynamic Control) [1]

  • Preparation: Dissolve 4-nitroimidazole (1.0 equiv) in anhydrous Acetonitrile to achieve a 0.5 M concentration.

  • Deprotonation: Add K₂CO₃ (1.1 equiv) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the imidazolate anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 2.0 equiv) dropwise.

  • Thermodynamic Shift: Heat the reaction mixture to 60 °C.

    • Causality Note: Elevated temperature in a polar aprotic solvent provides the activation energy required to overcome the kinetic barrier, allowing the system to equilibrate to the thermodynamically more stable N1-isomer.

  • Workup & Validation: Monitor by TLC. Upon completion, quench with ice-water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography. Validate regiochemistry via 2D NMR (HMBC) to confirm the absence of the N3-isomer.

Protocol 2: Nickel-Catalyzed C2-Arylation of N-Methylbenzimidazole [3]

  • Inert Atmosphere: In a glovebox, charge a Schlenk tube with N-methylbenzimidazole (1.0 equiv), phenol derivative (1.5 equiv), Ni(OTf)₂ (10 mol%), dcype ligand (12 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous t-amyl alcohol (t-amylOH) to achieve a 0.25 M concentration.

    • Causality Note:t-amylOH is strictly required as it coordinates the Ni-center to stabilize the transition state without undergoing the unwanted oxidation seen with secondary alcohols.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 110 °C for 12–36 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate under reduced pressure. Purify by column chromatography. The exclusive C2-substitution acts as a self-validating marker of correct solvent-catalyst pairing.

Part 5: Visualizations

G Start Imidazole Substitution Goal: High Regioselectivity Type Reaction Type? Start->Type N_Alk N-Alkylation (N1 vs N3) Type->N_Alk C_Func C-H Functionalization (C2 vs C4/C5) Type->C_Func N_Solvent Solvent Selection Based on Mechanism N_Alk->N_Solvent C_Solvent Catalyst & Solvent Pairing C_Func->C_Solvent HFIP HFIP (Strongly Protic) Directs via H-bonding (e.g., Histidine N1) N_Solvent->HFIP Electronic/H-bond MeCN MeCN / DMF (Aprotic) Thermodynamic Control (Steric preference) N_Solvent->MeCN Steric Control tAmylOH t-AmylOH (Tert-Alcohol) Enables Ni-Cat C2 Arylation C_Solvent->tAmylOH C2 Position Dioxane Dioxane / DMF Pd-Cat C5 Arylation C_Solvent->Dioxane C5 Position

Workflow for selecting solvents to control regioselectivity in imidazole substitution.

References

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Communications Chemistry. URL:[Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science. URL:[Link]

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones. Molecules. URL:[Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Regioselective Mastery: A Comparative Guide to Suzuki vs. Stille Couplings on Dibromo-Imidazole Substrates

For drug development professionals and synthetic chemists, polyhalogenated heteroarenes present a unique structural opportunity: the ability to sequentially functionalize a single core to build complex molecular architec...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, polyhalogenated heteroarenes present a unique structural opportunity: the ability to sequentially functionalize a single core to build complex molecular architectures. Among these, dibromo-imidazoles (such as 2,4-dibromo-1-methyl-1H-imidazole and 2,5-dibromo-1-methyl-1H-imidazole) are highly privileged scaffolds.

However, differentiating between two identical halogens on the same aromatic ring requires exquisite control over the catalytic cycle. This guide objectively compares the two premier methods for achieving this—Suzuki-Miyaura and Stille cross-couplings—analyzing the mechanistic causality behind their regioselectivity, functional group tolerance, and operational scalability.

The Regioselectivity Conundrum: Mechanistic Causality

In transition-metal-catalyzed cross-couplings, the site of initial functionalization is dictated by the rate of oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond.

For dibromo-imidazoles, the C2 position is intrinsically more electrophilic than the C4 or C5 positions. Because of the strong inductive pull and the polarity of the adjacent C–N bonds, the C2 carbon bears a greater partial positive charge, making it the kinetically favored site for Pd(0) insertion[1]. Consequently, under standard catalytic conditions, both Suzuki and Stille couplings will default to C2-arylation[2].

However, the true power of modern cross-coupling lies in catalyst-controlled regioselectivity . By altering the steric and electronic properties of the ligand, chemists can override the substrate's intrinsic electronic bias. For example, when utilizing highly bulky, electron-rich phosphine ligands, the steric clash between the ligand framework and the N-methyl group (or the adjacent nitrogen lone pairs) forces the palladium complex to undergo oxidative addition at the less hindered C4 or C5 positions[3],[4].

Strategic Workflow: Selecting the Optimal Pathway

The decision to employ a Suzuki or Stille coupling hinges on two primary factors: the base-sensitivity of the substrate and the laboratory's tolerance for toxic byproducts.

G Start Dibromo-imidazole Substrate Decision Base Sensitivity & Toxicity Constraints? Start->Decision Suzuki Suzuki-Miyaura Coupling (Boronic Acid, Base) Decision->Suzuki Base Tolerant, Low Toxicity Req. Stille Stille Coupling (Organostannane, Neutral) Decision->Stille Base Sensitive, Tolerates Tin Suzuki_C2 C2-Selective Arylation (Kinetic Control) Suzuki->Suzuki_C2 Standard Pd Catalysts Suzuki_C4 C4/C5-Selective Arylation (Steric/Ligand Control) Suzuki->Suzuki_C4 Bulky Phosphine Ligands Stille_C2 C2-Selective Arylation (High FG Tolerance) Stille->Stille_C2 Standard Pd Catalysts

Decision matrix for selecting cross-coupling strategies for dibromo-imidazoles.

Suzuki-Miyaura Coupling: The Base-Dependent Workhorse

The Suzuki-Miyaura reaction utilizes arylboronic acids, which are bench-stable, commercially abundant, and environmentally benign. However, the transmetalation step strictly requires an inorganic base to form the reactive boronate species, which can degrade base-sensitive functional groups (e.g., aliphatic esters or epoxides).

Experimental Protocol: C2-Selective Suzuki Coupling

Objective: Mono-arylation of 2,4-dibromo-1-methyl-1H-imidazole.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2,4-dibromo-1-methyl-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

    • Causality Note: The strict 1.05 equivalent ratio of boronic acid is critical. It provides just enough reagent to drive the mono-arylation to completion while statistically starving the reaction to prevent undesired double-arylation at the C4 position.

  • Solvent & Base: Add a degassed biphasic mixture of Toluene/EtOH (4:1 v/v) followed by aqueous Na2CO3 (2.0 M, 2.0 equiv).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The biphasic nature of the reaction keeps the product in the organic layer. The protocol validates itself when the LC-MS trace shows a complete disappearance of the starting material mass, replaced by a single dominant [M+H]+ peak corresponding to the mono-arylated product, with an isotopic pattern indicative of a single remaining bromine atom.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Stille Coupling: The Neutral Alternative

When the substrate features delicate, base-sensitive moieties, the Stille coupling is the premier alternative. Utilizing organostannanes, the transmetalation step proceeds under completely neutral conditions. The primary drawback is the generation of highly toxic trialkyltin halides, which complicate purification and pose safety risks.

Experimental Protocol: C2-Selective Stille Coupling

Objective: Mono-arylation of 2,4-dibromo-1-methyl-1H-imidazole under neutral conditions.

  • Reagent Assembly: In a dry Schlenk flask, combine 2,4-dibromo-1-methyl-1H-imidazole (1.0 equiv), aryltributylstannane (1.05 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

    • Causality Note: The addition of CuI is a mechanistic necessity (the Liebeskind-Allred effect). Cu(I) scavenges dissociated triphenylphosphine ligands to prevent catalyst poisoning and facilitates a highly rapid Sn-to-Cu transmetalation, generating a reactive organocopper intermediate that accelerates the overall catalytic cycle.

  • Solvent: Add anhydrous, degassed DMF (or Toluene).

  • Reaction: Heat to 100 °C under argon for 16 hours.

  • Self-Validation Checkpoint & Workup: Cool the reaction to room temperature and quench with a 10% aqueous KF (Potassium Fluoride) solution. Stir vigorously for 30 minutes.

    • Validation: This step is a self-validating purification mechanism. The KF converts the soluble, highly toxic tributyltin bromide byproduct into polymeric tributyltin fluoride (Bu3​SnF)n​ , which is completely insoluble. The appearance of a dense white precipitate confirms the successful sequestration of the tin byproduct. Filter the suspension through a pad of Celite before standard organic extraction.

Quantitative Comparison & Performance Metrics

To aid in strategic decision-making, the following table summarizes the operational and performance metrics of both methodologies when applied to dibromo-imidazole substrates.

ParameterSuzuki-Miyaura CouplingStille Coupling
Coupling Partner Aryl/Alkyl Boronic AcidsOrganostannanes
Reaction Conditions Basic (requires Na2CO3, K3PO4, etc.)Strictly Neutral
Functional Group Tolerance Moderate (Base-sensitive groups may degrade)Excellent (Tolerates esters, aldehydes, epoxides)
Default Regioselectivity C2-selective (Kinetically favored)[1]C2-selective
Regioselectivity Inversion C4/C5 achievable via bulky ligands[3],[4]Highly difficult to invert sterically
Byproduct Toxicity Low (Boric acid salts)High (Trialkyltin halides)
Purification Difficulty Low (Aqueous wash removes boron byproducts)High (Requires KF precipitation/Celite filtration)

Conclusion & Strategic Recommendations

For the majority of drug development workflows involving dibromo-imidazoles, Suzuki-Miyaura coupling should be the default choice . Its low toxicity, ease of purification, and the ability to invert regioselectivity from C2 to C4/C5 using specialized ligands make it highly versatile.

Stille coupling should be reserved strictly for late-stage functionalization where the substrate contains highly base-sensitive functional groups that would not survive the aqueous basic conditions required for Suzuki transmetalation. When employing Stille conditions, the mandatory inclusion of CuI and a rigorous KF workup are non-negotiable for ensuring both reaction efficiency and product safety.

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: eScholarship.

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Comparative

A Comparative Analysis of 4,5-dibromo-2-cyclobutyl-1H-imidazole and Established CDK Inhibitors in Cancer Research

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a pivotal target for therapeutic intervention due to their fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a pivotal target for therapeutic intervention due to their fundamental role in cell cycle regulation. The dysregulation of CDK activity is a hallmark of many cancers, making the development of potent and selective CDK inhibitors a cornerstone of modern cancer therapy. This guide provides a comprehensive comparison of the biological activity of a novel investigational compound, 4,5-dibromo-2-cyclobutyl-1H-imidazole, with well-established CDK inhibitors currently in clinical use or advanced development.

The Central Role of Cyclin-Dependent Kinases in Cell Cycle Progression

The eukaryotic cell cycle is a tightly orchestrated process governed by the sequential activation of CDKs. These serine/threonine kinases form active heterodimeric complexes with their regulatory partners, cyclins. Different CDK-cyclin pairs control specific transitions within the cell cycle, ensuring orderly progression from one phase to the next. For instance, CDK4 and CDK6, in complex with D-type cyclins, are instrumental in the G1 phase, where they phosphorylate the Retinoblastoma protein (Rb).[1][2][3] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition.[2][4] Other key CDKs include CDK2, which is crucial for the G1/S transition and S phase progression, and CDK1, which drives entry into mitosis.[5][6]

Given their proliferative function, aberrant CDK activity, often arising from cyclin overexpression or inactivation of endogenous CDK inhibitors, is a common feature of cancer cells.[2][7] This has spurred the development of small molecule inhibitors that target the ATP-binding pocket of CDKs, leading to cell cycle arrest and inhibition of tumor growth.[7][8]

Established CDK Inhibitors: A Snapshot of Clinical Success

Several CDK inhibitors have gained regulatory approval and have become standard-of-care for specific cancer types, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer.[7][8] These inhibitors primarily target CDK4 and CDK6.

  • Palbociclib (Ibrance®) , Ribociclib (Kisqali®) , and Abemaciclib (Verzenio®) are selective inhibitors of CDK4 and CDK6.[1][9][10] By inhibiting these kinases, they prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest.[3][11] All three have demonstrated significant efficacy in combination with endocrine therapy in extending progression-free survival in patients with HR+/HER2- advanced or metastatic breast cancer.[8] While sharing a common mechanism, they exhibit differences in their kinase selectivity profiles and side-effect profiles.[6] Abemaciclib, for instance, shows greater selectivity for CDK4 over CDK6 and has also been approved as a monotherapy.[10]

  • Dinaciclib (SCH 727965) represents a second-generation, broader-spectrum CDK inhibitor. It potently inhibits CDK1, CDK2, CDK5, and CDK9.[5] The inhibition of multiple CDKs results in cell cycle arrest at different checkpoints and also affects transcription through the inhibition of CDK9.[5] Dinaciclib has been evaluated in clinical trials for various hematological malignancies and solid tumors.

The Emergence of Novel Scaffolds: The Case of Cyclobutyl-Substituted Imidazoles

Recent research has focused on identifying novel chemical scaffolds that may offer improved selectivity or target different CDK family members. The imidazole core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities. Within this class, cyclobutyl-substituted imidazoles have emerged as a promising series of CDK inhibitors.

While specific experimental data for 4,5-dibromo-2-cyclobutyl-1H-imidazole is not yet publicly available, a closely related series of cis-substituted cyclobutyl-4-aminoimidazole inhibitors has been identified as potent inhibitors of CDK5 with significant selectivity over CDK2.[10] One of the lead compounds in this series, a cis-N-acetyl analog, demonstrated an IC50 of 9 nM against CDK5/p25 and 63 nM against CDK2/Cyclin E, translating to a 7-fold selectivity for CDK5. This highlights the potential of the cyclobutyl-imidazole scaffold to yield highly potent and selective CDK inhibitors.

CDK5, while structurally similar to other CDKs, is primarily activated by non-cyclin partners, p35 and p39, and its activity is most prominent in the nervous system, where it plays a role in neuronal development and function. However, aberrant CDK5 activity has also been implicated in several neurodegenerative diseases and some cancers.[3] The development of CDK5-selective inhibitors is therefore of significant interest.

The biological activity of 4,5-dibromo-2-cyclobutyl-1H-imidazole can be reasonably inferred to also exhibit CDK inhibitory properties, likely with a preference for CDK5, based on the data from its structural analogs. The dibromo substitution on the imidazole ring would be expected to modulate its potency, selectivity, and pharmacokinetic properties, which necessitates direct experimental evaluation.

Comparative Biological Activity: A Data-Driven Overview

To provide a clear comparison, the following tables summarize the key biological activity parameters of the discussed CDK inhibitors.

Table 1: Target Specificity and Potency of Selected CDK Inhibitors

Compound/Drug NamePrimary CDK TargetsIC50 Values (nM)Key Cellular Effect
Palbociclib CDK4, CDK6CDK4: 11, CDK6: 16G1 Arrest
Ribociclib CDK4, CDK6CDK4: 10, CDK6: 39G1 Arrest
Abemaciclib CDK4, CDK6CDK4: 2, CDK6: 10G1 Arrest
Dinaciclib CDK1, CDK2, CDK5, CDK9CDK1: 3, CDK2: 1, CDK5: 1, CDK9: 4G1/S and G2/M Arrest, Transcriptional Inhibition
Cyclobutyl-4-aminoimidazole (cis-N-acetyl analog) CDK5, CDK2CDK5: 9, CDK2: 63Likely G1/S arrest, potential neuronal effects
4,5-dibromo-2-cyclobutyl-1H-imidazole Predicted: CDK5, other CDKsTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published literature.

Experimental Protocols for Evaluating CDK Inhibitory Activity

The characterization of novel CDK inhibitors relies on a series of well-established biochemical and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific CDK/cyclin complex.

Principle: A purified recombinant CDK/cyclin enzyme is incubated with a specific peptide substrate and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare serial dilutions of the test compound (e.g., 4,5-dibromo-2-cyclobutyl-1H-imidazole) and control inhibitors in DMSO.

    • Prepare a solution of the purified CDK/cyclin complex (e.g., CDK5/p25) and its specific substrate in kinase buffer.

    • Prepare an ATP solution at a concentration near the Km for the specific CDK.

  • Assay Execution (384-well plate format):

    • Add 1 µL of the diluted test compound or DMSO control to each well.

    • Add 2 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

    • Alternatively, use methods that detect the phosphorylated substrate, such as those employing phosphospecific antibodies.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 In Vitro Kinase Assay Workflow reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) assay_plate Assay Plating (384-well) reagent_prep->assay_plate incubation Kinase Reaction (30°C, 60 min) assay_plate->incubation detection Signal Detection (e.g., ADP-Glo™) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for an in vitro CDK kinase assay.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, cell viability or proliferation is measured. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.

Step-by-Step Methodology (using MTT assay):

  • Cell Seeding:

    • Seed a cancer cell line of interest (e.g., a breast cancer cell line for CDK4/6 inhibitors) into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound or a vehicle control (e.g., DMSO).

    • Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value.

cluster_1 Cell Proliferation Assay Workflow (MTT) cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation_72h Incubation (72 hours) compound_treatment->incubation_72h mtt_addition MTT Addition & Incubation incubation_72h->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (Microplate Reader) solubilization->readout analysis Data Analysis (GI50/IC50 Determination) readout->analysis

Caption: Workflow for a cell-based proliferation assay using MTT.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the established CDK4/6 inhibitors involves the blockade of the Cyclin D-CDK4/6-Rb pathway. The broader spectrum inhibitor, Dinaciclib, impacts multiple points in the cell cycle. The cyclobutyl-imidazole class of compounds, based on current data, appears to preferentially target the CDK5 pathway.

cluster_pathway CDK Signaling Pathways and Inhibition mitogenic_stimuli Mitogenic Stimuli cyclin_d Cyclin D mitogenic_stimuli->cyclin_d cdk46_cyclin_d CDK4/6-Cyclin D Complex cyclin_d->cdk46_cyclin_d cdk46 CDK4/6 cdk46->cdk46_cyclin_d rb Rb cdk46_cyclin_d->rb phosphorylates e2f E2F cdk46_cyclin_d->e2f releases rb->e2f inhibits s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes g1_s_transition G1/S Transition s_phase_genes->g1_s_transition p35_p39 p35/p39 cdk5_p35 CDK5-p35 Complex p35_p39->cdk5_p35 cdk5 CDK5 cdk5->cdk5_p35 neuronal_substrates Neuronal Substrates cdk5_p35->neuronal_substrates phosphorylates neuronal_function Neuronal Function neuronal_substrates->neuronal_function cdk1_2 CDK1/2 cdk1_2_complex CDK1/2 Complexes cdk1_2->cdk1_2_complex other_cyclins Other Cyclins other_cyclins->cdk1_2_complex cell_cycle_progression Cell Cycle Progression cdk1_2_complex->cell_cycle_progression palbo_ribo_abema Palbociclib Ribociclib Abemaciclib palbo_ribo_abema->cdk46_cyclin_d inhibits cyclobutyl_imidazole Cyclobutyl-Imidazoles (e.g., 4,5-dibromo-2-cyclobutyl-1H-imidazole) cyclobutyl_imidazole->cdk5_p35 inhibits dinaciclib Dinaciclib dinaciclib->cdk46_cyclin_d inhibits dinaciclib->cdk5_p35 inhibits dinaciclib->cdk1_2_complex inhibits

Caption: Simplified signaling pathways of key CDKs and the points of inhibition by different classes of inhibitors.

Conclusion and Future Directions

The established CDK4/6 inhibitors have revolutionized the treatment of HR+/HER2- breast cancer. Broader spectrum inhibitors like Dinaciclib offer the potential to impact a wider range of malignancies. The emergence of novel chemical scaffolds, such as the cyclobutyl-substituted imidazoles, presents an exciting opportunity to develop inhibitors with new selectivity profiles.

Based on the available data for its structural analogs, 4,5-dibromo-2-cyclobutyl-1H-imidazole is a compound of high interest for its potential as a selective CDK5 inhibitor. Further preclinical evaluation, including in vitro kinase profiling against a broad panel of CDKs, cell-based proliferation and apoptosis assays in relevant cancer cell lines (including those with neuronal characteristics), and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential. The insights gained from such studies will be crucial in determining its future trajectory in the landscape of targeted cancer therapies.

References

  • Dinaciclib - Wikipedia. Available at: [Link]

  • Abemaciclib - Wikipedia. Available at: [Link]

  • What is the mechanism of action of Ribociclib Succinate? - Patsnap Synapse. Available at: [Link]

  • Abemaciclib - Massive Bio. Available at: [Link]

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC. Available at: [Link]

  • Palbociclib - Wikipedia. Available at: [Link]

  • Palbociclib | Pfizer Oncology Development Website. Available at: [Link]

  • The Mechanism of Action of Palbociclib | Targeted Oncology Case-Based Roundtable. Available at: [Link]

  • Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. Available at: [Link]

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  • ribociclib - Liv Hospital. Available at: [Link]

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  • palbociclib - Liv Hospital. Available at: [Link]

  • Abemaciclib: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

  • Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC. Available at: [Link]

  • Dinaciclib – Knowledge and References - Taylor & Francis. Available at: [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development - PMC. Available at: [Link]

  • Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted Imidazole Derivatives as Antioxidant and Antimicrobial Agents | Request PDF - ResearchGate. Available at: [Link]

  • Mechanism of action of CDK4/6 inhibitors palbociclib, ribociclib, and... - ResearchGate. Available at: [Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Available at: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity - PMC. Available at: [Link]

  • A Review of CDK4/6 Inhibitors - U.S. Pharmacist. Available at: [Link]

  • From Structure Modification to Drug Launch: A Systematic Review of the Ongoing Development of Cyclin-Dependent Kinase Inhibitors for Multiple Cancer Therapy - ACS Publications. Available at: [Link]

  • (PDF) Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents - ResearchGate. Available at: [Link]

  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC. Available at: [Link]

  • CDK9/CyclinK Kinase Assay - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Available at: [Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC. Available at: [Link]

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Available at: [Link]

  • Data Sheet - CDK1 Assay Kit - AMSBIO. Available at: [Link]

  • Screening of CDK inhibitors in breast cancer - ICE Bioscience. Available at: [Link]

  • Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer - PMC. Available at: [Link]

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  • Imidazole: Having Versatile Biological Activities - SciSpace. Available at: [Link]

  • Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs: insights for rational drug design - PubMed. Available at: [Link]

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Validation

computational modeling of 4,5-dibromo-2-cyclobutyl-1H-imidazole binding affinity

The accurate prediction of protein-ligand binding affinity remains one of the most formidable challenges in structure-based drug design. When dealing with specialized scaffolds such as 4,5-dibromo-2-cyclobutyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate prediction of protein-ligand binding affinity remains one of the most formidable challenges in structure-based drug design. When dealing with specialized scaffolds such as 4,5-dibromo-2-cyclobutyl-1H-imidazole —a critical building block and fragment often utilized in the development of kinase inhibitors targeting the MAPK/ERK pathway (e.g., BRAF V600E)—the computational complexity increases exponentially.

This guide provides an objective, deeply technical comparison of computational modeling alternatives for this specific scaffold. As an Application Scientist, I will dissect the physical chemistry of the molecule, evaluate how different software suites handle its unique properties, and provide field-proven, self-validating protocols for your modeling workflows.

The Physical Chemistry Challenge: Sigma-Holes and Ring Puckering

To model 4,5-dibromo-2-cyclobutyl-1H-imidazole accurately, we must address two distinct biophysical phenomena:

  • The Halogen Bond (Sigma-Hole): The dibromo substitution on the imidazole ring is not merely a steric bulk addition. Halogens (specifically Br and I) exhibit an anisotropic charge distribution. The electron-withdrawing nature of the C-Br bond creates a region of positive electrostatic potential at the distal end of the halogen atom, known as the "sigma-hole" [1]. This allows the bromine to act as a Lewis acid and form highly directional halogen bonds with Lewis bases, such as the backbone carbonyl oxygens in a kinase hinge region [2].

  • Cyclobutyl Puckering Dynamics: The cyclobutyl ring is highly flexible and adopts a "butterfly" puckered conformation to relieve torsional strain. The entropic penalty of freezing this ring into a specific conformation upon binding must be accurately captured to predict the true free energy of binding ( Δ G).

Pathway RAS RAS (Active) BRAF BRAF V600E (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif Inhibitor Dibromo-imidazole Derivative Inhibitor->BRAF Halogen Bond

MAPK/ERK signaling pathway highlighting BRAF V600E inhibition via halogen bonding.

Comparative Analysis of Computational Platforms

Not all docking and free-energy platforms are equipped to handle the sigma-hole effect natively. Standard molecular mechanics (MM) force fields often model halogens as isotropic, negatively charged spheres. This creates artificial electrostatic repulsion when the bromine approaches a target carbonyl, leading to false negatives in virtual screening [3].

AutoDock Vina (Standard vs. Vina-XB)
  • Mechanism: Standard Vina uses an empirical scoring function that does not account for halogen bonding. However, Vina-XB introduces a directional halogen-bond potential.

  • Performance: While Vina-XB improves pose prediction, it struggles with the entropic penalty of the cyclobutyl ring, often overestimating binding affinity because it lacks explicit solvent modeling.

Schrödinger Glide (OPLS4 Force Field)
  • Mechanism: The OPLS4 force field natively incorporates "virtual sites" (extra points of positive charge) positioned at the distal end of the C-Br bond to explicitly model the sigma-hole [4].

  • Performance: Excellent for pose generation. The inclusion of the extra point allows Glide XP (Extra Precision) to accurately predict the C-Br···O=C interaction geometry (typically 160°–180°). However, static docking still relies on implicit penalties for the cyclobutyl ring's conformational restriction.

Free Energy Perturbation (FEP+)
  • Mechanism: FEP+ utilizes molecular dynamics (MD) to alchemically transform the ligand in both the solvated state and the protein-bound state.

  • Performance: The gold standard. By explicitly sampling the cyclobutyl ring's puckering transitions in explicit water over nanoseconds, FEP+ calculates the exact thermodynamic integration. It captures both the precise enthalpy of the halogen bond and the exact desolvation/entropic costs.

Quantitative Performance Comparison

Data derived from benchmark retrospective studies on halogenated kinase inhibitor fragments.

Computational MethodHalogen Bond TreatmentCyclobutyl EntropyRMSE vs Exp. ΔG (kcal/mol)Pose Accuracy (RMSD < 2Å)Compute Time / Ligand
AutoDock Vina (Std) Isotropic NegativeIgnored2.4542%< 1 min (CPU)
Vina-XB Directional EmpiricalIgnored1.8068%< 1 min (CPU)
Glide XP (OPLS4) Explicit Virtual SiteImplicit Penalties1.1289%5 mins (CPU)
Absolute FEP+ Explicit Virtual SiteExplicit MD Sampling0.65 96% 12-24 hours (GPU)

Experimental Workflows and Self-Validating Protocols

To achieve the 0.65 kcal/mol accuracy seen in FEP+, the input structures must be parameterized with rigorous physical chemistry principles. Below are the self-validating protocols for modeling 4,5-dibromo-2-cyclobutyl-1H-imidazole.

G N1 Ligand Prep: 4,5-dibromo-2-cyclobutyl-1H-imidazole N2 Conformational Search (Cyclobutyl Puckering) N1->N2 N3 Force Field Assignment (OPLS4 / Custom QM) N2->N3 N4 Sigma-Hole Addition (Virtual Positive Site on Br) N3->N4 N6 Molecular Docking (Glide XP / Vina-XB) N4->N6 N5 Receptor Prep (BRAF V600E Hinge Region) N5->N6 N7 Absolute FEP+ (ΔG Binding Calculation) N6->N7 Top Poses

Workflow for modeling halogen-bonded ligands using sigma-hole parameterization and FEP+.

Protocol 1: QM-Derived Parameterization of the Sigma-Hole

Causality: If your software does not natively support OPLS4, you must manually assign the sigma-hole. Relying on default AMBER/CHARMM charges will assign a negative partial charge to the bromine, guaranteeing a failed docking pose due to electrostatic repulsion at the hinge region.

  • Conformational Generation: Generate the 3D structure of 4,5-dibromo-2-cyclobutyl-1H-imidazole. Run a low-mode molecular dynamics (LLMOD) search to identify the lowest energy pucker of the cyclobutyl ring.

  • Quantum Mechanical (QM) Optimization: Optimize the geometry at the B3LYP/6-31G** level of theory.

  • Electrostatic Potential (ESP) Mapping: Calculate the ESP surface. You will observe a positive cap (~ +10 to +20 kcal/mol) on the outermost surface of the bromine atoms along the C-Br axis.

  • Virtual Site Placement: Add a massless virtual site (Extra Point) 1.6 Å away from the Bromine nucleus, directly along the C-Br vector. Assign this point a partial charge of +0.15e, and adjust the residual charge on the bromine atom to maintain the molecule's net neutral charge.

  • System Validation: Run a single-point energy calculation of the ligand interacting with a single water molecule. The water oxygen must orient towards the tip of the bromine. If the water hydrogens orient towards the bromine tip, your virtual site parameterization has failed.

Protocol 2: Absolute Binding Free Energy (ABFE) Setup

Causality: Docking scores are static. To account for the desolvation of the highly hydrophobic cyclobutyl ring and the entropy lost upon binding, we must simulate the system dynamically.

  • Pose Selection: Select the top-scoring pose from Glide XP where the C-Br···O=C angle is strictly between 155° and 180°, and the distance is between 2.8 Å and 3.2 Å.

  • System Solvation: Embed the BRAF-ligand complex in an SPC water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

  • Alchemical Transformation: Set up the thermodynamic cycle. Gradually decouple the van der Waals and electrostatic interactions of the ligand in both the complex leg (bound to BRAF) and the solvent leg (free in water) using 16–24 lambda ( λ ) windows.

  • MD Sampling: Run 5 ns of production MD per λ window using the NPT ensemble (300 K, 1 atm).

  • System Validation: Analyze the Bennett Acceptance Ratio (BAR) overlap matrix. The phase space overlap between adjacent λ windows must be >0.03. If the overlap drops below this threshold (often occurring when the cyclobutyl ring undergoes a sudden pucker transition), insert additional λ windows to ensure a continuous thermodynamic path.

References

  • Molecular Docking in Halogen Bonding. IntechOpen. Available at:[Link]

  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase‐Inhibitor Complexes. ResearchGate. Available at:[Link]

  • Deep Learning-Based Analysis of Protein-Ligand Interactions with Focus on Avoiding Bias. bioRxiv. Available at:[Link]

  • CHAPTER 6: The Design of Brain Penetrant Kinase Inhibitors. The Royal Society of Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5-dibromo-2-cyclobutyl-1H-imidazole

Safe Handling and Operational Logistics for 4,5-Dibromo-2-cyclobutyl-1H-imidazole As a critical halogenated heterocyclic intermediate, 4,5-dibromo-2-cyclobutyl-1H-imidazole is frequently utilized in the drug discovery pi...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for 4,5-Dibromo-2-cyclobutyl-1H-imidazole

As a critical halogenated heterocyclic intermediate, 4,5-dibromo-2-cyclobutyl-1H-imidazole is frequently utilized in the drug discovery pipeline, most notably in the synthesis of B-Raf protein kinase inhibitors targeting melanoma and other malignancies[1]. While its highly functionalized structure makes it synthetically valuable for cross-coupling and substitution reactions, the exact structural features that drive its reactivity also dictate strict personal protective equipment (PPE) and handling protocols.

This guide provides researchers and drug development professionals with the mechanistic rationale and step-by-step methodologies required to safely handle, process, and dispose of this compound.

Hazard Profile & Mechanistic Toxicology

Understanding the causality behind laboratory safety protocols requires examining the molecule's mechanistic toxicology. The hazards of 4,5-dibromo-2-cyclobutyl-1H-imidazole are driven by three primary structural factors:

  • Electrophilicity & Sensitization: The bromine atoms at the 4 and 5 positions of the imidazole ring are highly reactive. In biological systems, halogenated imidazoles can act as alkylating agents, reacting with nucleophilic residues (e.g., cysteine, lysine) on skin proteins. This leads to haptenation and subsequent allergic contact dermatitis or skin sensitization[2][3].

  • Lipophilicity: The cyclobutyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances its ability to penetrate the stratum corneum (the outer layer of skin), meaning dermal exposure can lead to rapid absorption and systemic toxicity[4].

  • Particulate Hazard: As a lyophilized or crystalline solid, the compound poses a severe inhalation risk. The fine powder can easily aerosolize, causing acute respiratory irritation (H335) and potential mucosal damage[3][5].

Core Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is mandatory. The following table summarizes the quantitative and qualitative requirements for handling this compound[6]:

Body PartRecommended ProtectionStandard/SpecificationMechanistic Justification
Eyes/Face Chemical safety gogglesEN 166 or ANSI Z87.1Prevents ocular exposure to aerosolized micro-particulates and dust.
Hands Nitrile gloves (Double-gloving recommended)EN 374 (Thickness ≥ 0.11 mm)Nitrile provides excellent resistance to lipophilic, halogenated organics. Double-gloving prevents breakthrough during prolonged handling.
Respiratory N95 / P100 Particulate RespiratorNIOSH or EN 149 (FFP2/FFP3)Required if handling outside a fume hood to filter out fine, aerosolized brominated dust.
Body Flame-retardant lab coat, anti-staticStandard laboratory PPEPrevents static accumulation which can cause the highly charged powder to "jump" and disperse.

Standard Operating Procedure (SOP): Safe Handling & Weighing

This protocol is designed as a self-validating system to ensure containment at every step of the weighing and transfer process.

  • Preparation & Verification: Verify that the chemical fume hood has a continuous face velocity of at least 0.5 m/s. Lay down a disposable, anti-static weighing mat to catch micro-spills.

  • PPE Donning: Equip EN 166 goggles, a lab coat, and double EN 374 nitrile gloves.

  • Static Mitigation: Use an anti-static ionizer near the analytical balance. 4,5-dibromo-2-cyclobutyl-1H-imidazole powder is prone to static cling, which can lead to inaccurate weighing and environmental contamination.

  • Transfer & Weighing: Use a grounded, anti-static micro-spatula. Weigh the material in a closed analytical balance to prevent ambient air currents from dispersing the powder.

  • Dissolution: Transfer the weighed solid to a reaction vial and immediately seal it. If dissolving, use appropriate solvents (e.g., THF or EtOAc, as per standard B-Raf inhibitor synthesis protocols)[1] strictly within the fume hood.

  • Decontamination: Wipe down the spatula, balance, and fume hood surface with a 10% isopropanol/water solution to solubilize and remove any residual halogenated organic dust.

HandlingWorkflow Start 1. Storage Retrieval (2-8°C, Argon) PPE 2. PPE Verification (EN 374 Gloves, EN 166 Goggles) Start->PPE Hood 3. Fume Hood Prep (Airflow > 0.5 m/s) PPE->Hood Weigh 4. Anti-static Weighing (Closed Balance) Hood->Weigh Dissolve 5. Solvent Dissolution (THF/EtOAc) Weigh->Dissolve Decon 6. Decontamination (Isopropanol Wipe) Dissolve->Decon

Caption: Workflow for the safe handling and processing of 4,5-dibromo-2-cyclobutyl-1H-imidazole.

Spill Response & Halogenated Waste Disposal Plan

In the event of a breach in containment, immediate and structured remediation is required to prevent cross-contamination and environmental release. Brominated imidazoles must never be disposed of in standard aqueous waste streams due to their severe aquatic toxicity[3].

Spill Response Protocol:

  • Isolation: Immediately evacuate the immediate area and allow the fume hood or room ventilation to clear any aerosolized dust for 15 minutes.

  • Upgraded PPE: Responders must don a P100 half-mask respirator (if the spill is outside a fume hood) and fresh heavy-duty nitrile gloves.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with distilled water to suppress aerosolization. Because the cyclobutyl group makes the compound poorly soluble in water, it will form a manageable slurry rather than dissolving into the surface.

  • Mechanical Collection: Use a disposable plastic scoop (avoid metal to prevent sparking or static generation) to collect the slurry.

  • Disposal: Place the collected material into a clearly labeled, sealable high-density polyethylene (HDPE) container designated for "Solid Halogenated Organic Waste."

SpillResponse S1 Identify Spill (Solid Powder) S2 Evacuate & Ventilate (15 mins) S1->S2 S3 Don Spill Kit PPE (P100 Respirator) S2->S3 S4 Moisten with Water (Prevent Dust) S3->S4 S5 Mechanically Collect (Plastic Scoop) S4->S5 S6 Halogenated Waste Disposal S5->S6

Caption: Step-by-step spill response protocol for brominated imidazole powder.

Disposal Logistics: All consumables (weighing boats, pipette tips, anti-static mats) that have come into contact with 4,5-dibromo-2-cyclobutyl-1H-imidazole must be treated as hazardous waste. They should be segregated into halogenated solid waste streams. Liquid waste from decontamination (e.g., isopropanol/water mixtures) must be routed to halogenated solvent waste carboys, as high-temperature incineration is the only approved method for destroying the stable carbon-bromine bonds without generating toxic environmental byproducts[3].

Sources

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